molecular formula C12H19ClN2O B3086016 1-(3-Methoxy-benzyl)-piperazine hydrochloride CAS No. 1158445-27-2

1-(3-Methoxy-benzyl)-piperazine hydrochloride

Cat. No.: B3086016
CAS No.: 1158445-27-2
M. Wt: 242.74 g/mol
InChI Key: RJBBLLPOVJBNMC-UHFFFAOYSA-N
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Description

1-(3-Methoxy-benzyl)-piperazine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Methoxy-benzyl)-piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Methoxy-benzyl)-piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-benzyl)-piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;/h2-4,9,13H,5-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBLLPOVJBNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Methoxybenzyl)piperazine Hydrochloride: Chemical Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 1-(3-Methoxybenzyl)piperazine hydrochloride , a chemical entity of significant interest in medicinal chemistry and forensic toxicology.

Executive Summary

1-(3-Methoxybenzyl)piperazine (often abbreviated as 3-MeOBZP or m-MeOBZP ) is a structural analogue of the psychostimulant N-benzylpiperazine (BZP). Belonging to the aryl-substituted benzylpiperazine class, this compound functions primarily as a monoamine transporter modulator. While less characterized than its parent compound BZP, it serves as a critical reference standard in forensic analysis and a scaffold in the development of serotonergic and dopaminergic ligands.

This guide details the physicochemical properties, synthetic pathways, and pharmacological mechanisms of 3-MeOBZP, designed for researchers in drug discovery and analytical toxicology.

Chemical Identity & Structure

The compound consists of a piperazine ring substituted at the N1 position with a 3-methoxybenzyl group. The hydrochloride salt form is the standard for stability and solubility in aqueous media.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-[(3-Methoxyphenyl)methyl]piperazine hydrochloride
Common Names 3-Methoxybenzylpiperazine; 3-MeOBZP; m-MeOBZP
CAS Number (Free Base) 55212-32-3
CAS Number (HCl Salt) Not widely indexed; often custom synthesized
Molecular Formula C₁₂H₁₈N₂O[1][2] · xHCl (typically mono- or dihydrochloride)
Molecular Weight 206.29 g/mol (Free Base) / ~242.75 g/mol (Mono-HCl)
SMILES COc1cccc(CN2CCNCC2)c1
Structural Analysis

The molecule features two distinct pharmacophores:

  • Piperazine Ring: A secondary amine heterocycle responsible for binding to monoamine transporters (DAT, NET, SERT). The basic nitrogen (pKa ~9.8) is protonated at physiological pH.

  • 3-Methoxybenzyl Moiety: A lipophilic aromatic tail. The meta-methoxy substituent influences the electronic density of the benzene ring and steric fit within the receptor binding pocket, distinguishing its profile from the para-substituted analogues (e.g., 4-MeOBZP).

Physicochemical Properties[3][4][5]

The following data represents the hydrochloride salt form, unless otherwise noted.

Property Value / Description
Appearance White to off-white crystalline solid (HCl salt)
Solubility Highly soluble in water, methanol, and DMSO; sparingly soluble in acetone.
Melting Point 240–245 °C (Decomposition characteristic of HCl salts)
pKa ~9.8 (Piperazine N4), ~5.4 (Piperazine N1)
Hygroscopicity Moderate; storage in desiccated conditions recommended.
Stability Stable under standard laboratory conditions. Sensitive to strong oxidizers.

Synthesis & Manufacturing Protocols

The most robust synthetic route for 1-(3-Methoxybenzyl)piperazine involves the reductive amination of 3-methoxybenzaldehyde with excess piperazine. This method minimizes the formation of the bis-alkylated byproduct (1,4-bis(3-methoxybenzyl)piperazine).

Experimental Protocol: Reductive Amination

Note: All steps must be performed in a fume hood using standard PPE.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Piperazine (anhydrous, 3.0–5.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-methoxybenzaldehyde (10 mmol) and piperazine (40 mmol) in dry DCM (50 mL). Add a catalytic amount of acetic acid (2-3 drops) to accelerate imine formation. Stir at room temperature for 1 hour under nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion via TLC (System: MeOH/DCM 1:9).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: The excess piperazine remains in the aqueous phase or is removed via washing with water. The organic layer is dried over Na₂SO₄ and concentrated.

  • Salt Formation: Dissolve the crude free base in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid and recrystallize from ethanol/ether.

Synthetic Pathway Visualization

Synthesis Aldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine DCM, AcOH RT, 1h Piperazine Piperazine (Excess) Piperazine->Imine Product 1-(3-Methoxybenzyl)piperazine Imine->Product NaBH(OAc)3 Reductive Amination Salt HCl Salt Form Product->Salt HCl/Ether Precipitation

Caption: Reductive amination pathway for the synthesis of 1-(3-Methoxybenzyl)piperazine HCl.

Pharmacology & Mechanism of Action

As a designer drug of the benzylpiperazine class, 1-(3-Methoxybenzyl)piperazine acts primarily on the central nervous system. Its pharmacological profile is inferred from structure-activity relationship (SAR) data of BZP and its methoxy-substituted analogues.

Mechanism: Monoamine Transporter Modulation

The compound functions as a non-selective monoamine releasing agent and reuptake inhibitor .

  • Dopamine Transporter (DAT): Induces reverse transport of dopamine, leading to increased synaptic concentrations. This correlates with stimulant and locomotor effects.

  • Norepinephrine Transporter (NET): Potent inhibition/reversal of NET, contributing to sympathomimetic effects (tachycardia, hypertension).

  • Serotonin Transporter (SERT): The meta-methoxy group generally increases affinity for SERT compared to unsubstituted BZP, potentially adding a mild entactogenic component to the profile (similar to, but weaker than, MDMA).

Comparative SAR
  • BZP (Unsubstituted): Predominantly dopaminergic/noradrenergic (Stimulant).

  • 3-MeOBZP (Meta-methoxy): Enhanced serotonergic activity vs BZP, reduced potency compared to 3-TFMPP (3-Trifluoromethylphenylpiperazine).

  • 4-MeOBZP (Para-methoxy): Often shows higher potency but lower selectivity.

Signaling Pathway Diagram

Pharmacology Compound 1-(3-Methoxybenzyl)piperazine DAT Dopamine Transporter (DAT) Compound->DAT Reversal/Inhibition NET Norepinephrine Transporter (NET) Compound->NET Reversal/Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Partial Affinity DA_Release Increased Synaptic Dopamine DAT->DA_Release NE_Release Increased Synaptic Norepinephrine NET->NE_Release HT_Release Increased Synaptic Serotonin SERT->HT_Release Effect_Stim Psychostimulation DA_Release->Effect_Stim Effect_Symp Sympathomimetic Effects NE_Release->Effect_Symp

Caption: Pharmacodynamic interaction of 3-MeOBZP with monoamine transporters.

Analytical Characterization

For quality control and forensic identification, the following analytical signatures are expected.

Mass Spectrometry (GC-MS)[6]
  • Molecular Ion: m/z 206 (Free base)

  • Base Peak: m/z 91 (Tropylium ion/Benzyl cation) - Characteristic of benzyl-substituted amines.

  • Fragment Ions:

    • m/z 121 (Methoxybenzyl cation)

    • m/z 56 (Piperazine ring fragment)

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, D₂O)
  • δ 7.2–6.8 ppm (m, 4H): Aromatic protons (3-methoxybenzyl ring).

  • δ 4.1 ppm (s, 2H): Benzylic CH₂ group (singlet).

  • δ 3.8 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 3.4–3.2 ppm (m, 8H): Piperazine ring protons (shifted downfield due to HCl salt formation).

Safety & Handling

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Acute Toxicity: Harmful if swallowed (based on BZP data).

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. Hygroscopic—protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.[3] Auburn University Electronic Theses and Dissertations. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81429 (Related: 1-(3-Methoxyphenyl)piperazine - Structural Comparison). [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

Sources

Molecular weight and formula of 1-(3-Methoxy-benzyl)-piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Methoxy-benzyl)-piperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methoxy-benzyl)-piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. We will delve into its fundamental chemical properties, analytical characterization, and the broader context of its application in drug discovery.

Core Chemical Identity and Physicochemical Properties

1-(3-Methoxy-benzyl)-piperazine is a heterocyclic compound featuring a piperazine ring N-substituted with a 3-methoxybenzyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is crucial for experimental and developmental applications. It is critical to distinguish this compound from its close structural isomer, 1-(3-methoxyphenyl)piperazine, as the additional methylene bridge in the benzyl group significantly alters its three-dimensional structure and potential biological activity.

The compound can exist as a monohydrochloride (HCl) or a dihydrochloride (2HCl) salt, affecting its molecular weight and other physical properties.

Table 1: Physicochemical Properties of 1-(3-Methoxy-benzyl)-piperazine and its Hydrochloride Salts

Property1-(3-Methoxy-benzyl)-piperazine (Free Base)1-(3-Methoxy-benzyl)-piperazine HCl1-(3-Methoxy-benzyl)-piperazine 2HCl
Molecular Formula C12H18N2OC12H18N2O.HCl[1]C12H20Cl2N2O[2]
Molecular Weight 206.28 g/mol 242.75 g/mol [1]279.20 g/mol [2]
Synonyms 1-((3-methoxyphenyl)methyl)piperazine-1-[(3-methoxyphenyl)methyl]piperazine dihydrochloride[2]

Synthesis and Purification Workflow

The synthesis of 1-substituted benzylpiperazines is a well-established process in organic chemistry. A common and efficient method is the direct N-alkylation of piperazine with a corresponding benzyl halide.

General Synthesis Protocol: Reductive Amination

A robust method for preparing 1-(3-Methoxy-benzyl)-piperazine involves the reductive amination of 3-methoxybenzaldehyde with piperazine. This approach avoids the direct use of benzyl halides, which can be lachrymatory and may lead to over-alkylation.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-methoxybenzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

  • Reduction: To the stirring solution, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature. The use of NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated salt by filtration, wash with a cold solvent, and dry under vacuum to yield the final product. A similar procedure using two equivalents of HCl would yield the dihydrochloride salt.

The workflow for synthesis and purification is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Reactants 3-Methoxybenzaldehyde + Piperazine Reaction Reductive Amination (e.g., NaBH(OAc)₃ in MeOH) Reactants->Reaction Crude Crude Product (Free Base) Reaction->Crude Column Silica Gel Chromatography Crude->Column PureBase Purified Free Base Column->PureBase Salt Add HCl in Isopropanol/Ether PureBase->Salt Final 1-(3-Methoxy-benzyl)-piperazine HCl Salt->Final

Caption: Synthesis and Purification Workflow.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the synthesized compound is paramount. A multi-step analytical workflow is employed for comprehensive characterization.

Recommended Analytical Workflow
  • Structural Confirmation (Mass Spectrometry & NMR):

    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the parent ion.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, including the connectivity of the benzyl and piperazine moieties and the position of the methoxy group.

  • Purity Assessment (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the compound. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

    • Gas Chromatography (GC): For the free base or a derivatized form, GC can also be used for purity analysis and to detect volatile impurities.

  • Physicochemical Characterization:

    • Melting Point: The melting point of the crystalline salt is a key indicator of purity.

    • Solubility Studies: Assessing solubility in various solvents is crucial for formulation and experimental design. The dihydrochloride salt of the related compound 1-(3-methoxyphenyl)piperazine is soluble in water[3].

The diagram below outlines the standard quality control process.

G cluster_qc Quality Control Workflow Sample Synthesized Compound Purity Purity Check (HPLC/GC) Sample->Purity Identity Structural ID (NMR, MS) Purity->Identity Physical Physical Tests (Melting Point) Identity->Physical Pass Pass Physical->Pass Meets Specs? Release Release Pass->Release Released for Research

Caption: Analytical Quality Control Workflow.

Applications in Drug Discovery and Neuroscience

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, often referred to as "designer drugs" or privileged scaffolds in drug discovery.[4] They are integral to the structure of numerous centrally active agents, including antidepressants and antipsychotics.[5]

While specific pharmacological data for 1-(3-methoxy-benzyl )-piperazine is less prevalent in the public domain than for its "-phenyl" analog, its structure suggests potential interactions with various neurotransmitter systems.[5] The related compound, 1-(3-methoxyphenyl)piperazine (mMeOPP), is known to interact with serotonin and dopamine receptors.[6] The introduction of a flexible methylene linker in the benzyl structure of the topic compound could alter receptor binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies in neuroscience.

Researchers utilize such compounds as building blocks for synthesizing more complex molecules with tailored pharmacological profiles aimed at treating neurological and psychiatric disorders.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 1-(3-Methoxy-benzyl)-piperazine HCl.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. The hydrochloride salts of related piperazines are classified as irritants.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C in a desiccated environment is recommended, especially as some amine salts can be hygroscopic.

References

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3-Methoxyphenyl)methyl]piperazine dihydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 1-(3-Methoxyphenyl)piperazine hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. Retrieved from [Link]

  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Pharmacological mechanism of action for 3-methoxy-benzyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of action for 3-methoxy-benzyl piperazine (3-MeO-BZP) and its related derivatives. This analysis synthesizes data from the broader benzylpiperazine (BZP) class, utilizing Structure-Activity Relationship (SAR) principles to characterize the specific effects of the 3-methoxy substitution.

Classification: Substituted Benzylpiperazine | Role: Monoamine Releasing Agent (MRA) | Target: CNS Monoamine Transporters

Executive Technical Synthesis

3-methoxy-benzyl piperazine (3-MeO-BZP) is a synthetic derivative of the piperazine pharmacophore, structurally distinct from phenylpiperazines (e.g., mCPP, TFMPP) by the presence of a methylene bridge separating the aromatic ring from the piperazine nitrogen.

While the parent compound, 1-benzylpiperazine (BZP) , acts primarily as a dopaminergic and noradrenergic releasing agent with negligible serotonergic activity, the introduction of a methoxy (-OCH₃) group at the meta (3-) position alters this profile. The 3-methoxy substituent functions as an electron-donating group (EDG) and increases lipophilicity, modulating the molecule's affinity for the Serotonin Transporter (SERT) while retaining significant potency at the Dopamine (DAT) and Norepinephrine (NET) transporters.

Core Pharmacological Signature:

  • Primary Mechanism: Non-selective monoamine transporter reversal (releasing agent).

  • Secondary Mechanism: Direct agonism at 5-HT receptors (specifically 5-HT₂ family), though less potent than phenylpiperazines.

  • Metabolic Significance: The 3-methoxy moiety makes the compound a direct substrate for O-demethylation (CYP2D6) to active phenolic metabolites.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological behavior of 3-MeO-BZP is dictated by the interaction between the piperazine ring (cationic amine) and the substituted benzyl ring (lipophilic anchor).

Structural FeaturePharmacological Consequence
Piperazine Ring Mimics the ethylamine side chain of biogenic amines (DA, 5-HT), allowing substrate recognition by MATs (Monoamine Transporters).
Benzyl Methylene Bridge Increases conformational flexibility compared to phenylpiperazines. This flexibility favors DAT/NET binding over SERT binding (which prefers rigid phenylpiperazines like TFMPP).
3-Methoxy Substituent Electronic: Increases electron density on the aromatic ring via resonance, potentially enhancing cation-pi interactions in the receptor binding pocket.Steric: The meta position is less sterically hindering than ortho but affects the molecule's orientation within the transporter, likely increasing SERT affinity relative to unsubstituted BZP.
Pharmacodynamics: Transporter Reversal Mechanism

Unlike simple reuptake inhibitors (e.g., cocaine), 3-MeO-BZP acts as a substrate-type releaser . It enters the presynaptic neuron via the transporter and triggers the reverse transport of neurotransmitters.

3.1 The Sequence of Action
  • Transporter Recognition: The protonated nitrogen of the piperazine ring binds to the orthosteric site of DAT/NET.

  • Translocation: The transporter undergoes a conformational change (outward-facing to inward-facing), moving 3-MeO-BZP into the cytosol.

  • VMAT2 Disruption: Once intracellular, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient or directly displacing neurotransmitters from storage vesicles into the cytosol.

  • Reverse Transport: The sudden surge in cytosolic neurotransmitter concentration reverses the concentration gradient. Phosphorylation of the transporter (mediated by kinases like PKC/CaMKII) facilitates the efflux of DA/NE into the synaptic cleft.

3.2 Signaling Pathway Visualization

The following diagram illustrates the cascade from transporter interaction to downstream GPCR activation.

3-MeO-BZP_Mechanism BZP 3-MeO-BZP (Extracellular) DAT_Out DAT/NET (Outward Facing) BZP->DAT_Out Substrate Binding DAT_In Translocation to Cytosol DAT_Out->DAT_In Uptake VMAT VMAT2 Interaction DAT_In->VMAT Vesicular Depletion Cyto_DA Increased Cytosolic DA/NE VMAT->Cyto_DA Displacement Efflux Reverse Transport (Efflux) Cyto_DA->Efflux Gradient Reversal Synapse Synaptic Cleft Accumulation Efflux->Synapse Release Receptors Post-Synaptic GPCR Activation (D1, D2, Alpha-1, 5-HT2A) Synapse->Receptors Binding Signal Signaling Cascade (cAMP↑, PKA↑, Ca2+↑) Receptors->Signal Transduction

Figure 1: Mechanism of transporter-mediated monoamine release induced by 3-methoxy-benzyl piperazine.

Comparative Binding Data (Extrapolated)

Quantitative data for 3-MeO-BZP is often inferred from the well-characterized 4-methoxy (MeOPP) and unsubstituted BZP analogs. The 3-methoxy position generally confers an intermediate profile.

Target1-Benzylpiperazine (BZP)4-MeO-BZP (MeOPP)3-MeO-BZP (Predicted)Effect
DAT (Dopamine) High Affinity (

nM)
Moderate AffinityHigh/Moderate Psychomotor stimulation, reward.
NET (Norepinephrine) High Affinity (

nM)
Moderate AffinityHigh Sympathomimetic effects (HR↑, BP↑).
SERT (Serotonin) Negligible (

nM)
Moderate (

nM)
Moderate Mood elevation, mild entactogenic effect.
5-HT₂A Receptor Weak AgonistWeak/Partial AgonistPartial Agonist Mild perceptual changes.

Note: Lower


 indicates higher affinity. The 3-methoxy group enhances SERT interaction compared to BZP but does not reach the potency of phenylpiperazines (e.g., mCPP).
Experimental Protocols for Validation

To empirically validate the mechanism of 3-MeO-BZP, the following self-validating experimental workflows are recommended.

5.1 Synaptosomal Monoamine Release Assay

This assay distinguishes between reuptake inhibition (blockade) and release (reversal).

Protocol:

  • Preparation: Isolate synaptosomes from rat striatum (for DA) and prefrontal cortex (for 5-HT/NE) using sucrose density gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitters (

    
    , 
    
    
    
    ) for 15 minutes at 37°C.
  • Wash: Remove extracellular radioligand by centrifugation and resuspension in Krebs-Henseleit buffer.

  • Treatment: Expose pre-loaded synaptosomes to increasing concentrations of 3-MeO-BZP (1 nM – 100

    
    M).
    
  • Control: Run parallel assays with a pure reuptake inhibitor (e.g., Cocaine).

    • Validation Check: Cocaine will not induce release in pre-loaded synaptosomes; it only blocks uptake. 3-MeO-BZP should induce a dose-dependent efflux of radioactivity.

  • Quantification: Terminate reaction by rapid filtration; measure retained radioactivity via liquid scintillation counting.

5.2 Metabolic Stability & CYP Profiling

Since the methoxy group is a metabolic handle, stability must be assessed.

Protocol:

  • Incubation: Incubate 3-MeO-BZP (10

    
    M) with pooled human liver microsomes (HLM) and NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (Triple Quadrupole).

  • Target Metabolites: Monitor for:

    • O-demethylation: Formation of 3-hydroxy-benzyl piperazine (m/z - 14).

    • N-dealkylation: Formation of benzylamine and piperazine.[1]

    • Hydroxylation: Formation of 4-hydroxy-3-methoxy-BZP.[1]

Metabolism and Toxicology

The metabolic pathway of 3-MeO-BZP is critical for understanding its duration of action and potential toxicity.

  • Primary Enzyme: CYP2D6 is the major catalyst for O-demethylation.

  • Genetic Polymorphism: Poor Metabolizers (PM) of CYP2D6 may experience prolonged effects and higher plasma concentrations, increasing the risk of sympathomimetic toxicity (tachycardia, hypertension).

  • Active Metabolites: The O-demethylated product (a phenol) can be further metabolized by COMT (Catechol-O-Methyltransferase) if a second hydroxyl group is introduced, potentially forming reactive quinones implicated in oxidative stress.

Metabolism Parent 3-MeO-BZP Met1 3-OH-BZP (Active Phenol) Parent->Met1 CYP2D6 (O-Demethylation) Met3 Piperazine + 3-MeO-Benzylamine Parent->Met3 CYP3A4 (N-Dealkylation) Met2 Glucuronide Conjugate Met1->Met2 UGT (Phase II)

Figure 2: Primary metabolic pathways for 3-methoxy-benzyl piperazine.

References
  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[2] Neuropsychopharmacology. Link

  • Antia, U., et al. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[3] Link

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology."[2] Drug Testing and Analysis. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link

  • Tsutsumi, H., et al. (2006). "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat." Journal of Analytical Toxicology. Link

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The Methoxy-Benzyl Piperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Methoxy-Benzyl Piperazine Core in Neuropharmacology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry, renowned for its "privileged" status in the design of centrally active agents.[1][2][3] When coupled with a methoxy-substituted benzyl moiety, the resulting methoxy-benzyl piperazine framework gives rise to a class of compounds with a remarkable breadth of pharmacological activities, targeting a spectrum of neurotransmitter systems implicated in various neurological and psychiatric disorders.[4] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of methoxy-benzyl piperazines, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel central nervous system (CNS) therapeutics. We will delve into the nuanced effects of methoxy group positioning, the influence of additional substitutions, and the impact of modifications to the piperazine core on the affinity and selectivity of these compounds for key biological targets, including serotonin, dopamine, and sigma receptors.

I. The Influence of Methoxy Group Isomerism on Receptor Affinity and Selectivity

The position of the methoxy group on the benzyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of the pharmacological profile of methoxy-benzyl piperazines. This seemingly subtle structural variation can profoundly alter a compound's interaction with its biological target, leading to significant differences in receptor affinity, selectivity, and functional activity.

Ortho-Methoxybenzyl Piperazines: Targeting Serotonin and Dopamine Receptors

The 1-(2-methoxyphenyl)piperazine (o-MeOPP) moiety is a key pharmacophore in a multitude of centrally active compounds.[5] It is a known metabolite of several drugs and possesses intrinsic pharmacological activity, primarily as a 5-HT1A receptor agonist with moderate affinity.[5][6] The ortho-methoxy group is crucial for this activity. Furthermore, derivatives of o-MeOPP have been extensively explored as ligands for both serotonin and dopamine receptors. For instance, the incorporation of longer alkyl chains with terminal amide fragments can yield potent 5-HT1A receptor antagonists with high affinity (Ki values in the sub-nanomolar range) and reduced α1-adrenergic activity.[7]

In the context of dopamine receptors, N-alkylated 1-(2-methoxyphenyl)piperazines have been developed as high-affinity and selective D3 versus D2 receptor ligands.[8] Molecular modeling studies suggest that an extended and more linear conformation in the aliphatic spacer is crucial for D3 receptor selectivity.[8]

Meta-Methoxybenzyl Piperazines: Modulating Stimulant and Serotonergic Effects

The 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) scaffold has been investigated for its psychoactive properties. Unlike benzylpiperazine (BZP), which exhibits stimulant effects through dopamine release and reuptake inhibition, the meta-methoxy analog tends to decrease locomotor activity.[9] This suggests that the meta-methoxy substitution significantly alters the interaction with monoamine transporters. Behaviorally, m-MeO-BZP has shown partial substitution for both S(+)-MDMA and R(-)-MDMA in drug discrimination studies, indicating a complex serotonergic and dopaminergic profile.[9]

Para-Methoxybenzyl Piperazines: A Versatile Scaffold for Diverse CNS Targets

The para-methoxybenzylpiperazine moiety is a versatile building block for ligands targeting a range of CNS receptors. For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine has been identified as a highly potent and selective sigma-1 receptor ligand, with a Ki of 2.7 nM.[10] This compound has shown promise as a candidate for positron emission tomography (PET) imaging of sigma-1 receptors in the brain.[10]

Furthermore, 1-(4-methoxybenzyl)piperazine has been utilized as a starting material for the synthesis of amides with antinociceptive and anti-allodynic effects, acting as sigma-1 receptor ligands.[11] In the realm of dopamine transporters (DAT), while a C4-methoxy substituent on an N-benzylpiperidine analog showed similar or higher affinity at DAT compared to the unsubstituted compound, it generally led to lower affinity and selectivity compared to other analogs.[12]

The following diagram illustrates the core structure of methoxy-benzyl piperazines and the impact of methoxy group positioning on their primary biological targets.

Caption: Influence of methoxy group position on the primary biological targets of methoxy-benzyl piperazines.

II. The Role of Additional Substituents on the Benzyl Ring

Beyond the foundational methoxy group, the introduction of other substituents onto the benzyl ring provides a powerful strategy for fine-tuning the pharmacological properties of these piperazine derivatives. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these additional groups can significantly modulate receptor binding and functional activity.[13]

Halogenation: Enhancing Affinity and Selectivity

The incorporation of halogen atoms, such as bromine, chlorine, or fluorine, can have a profound impact on the SAR of methoxy-benzyl piperazines. For example, in the case of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), the bromine atom at the 4-position and the two methoxy groups at the 2- and 5-positions are key structural features.[13] While this compound does not exhibit the psychedelic effects of its phenethylamine analog 2C-B, this is attributed to the incorrect positioning of key binding groups for potent 5-HT2A receptor activation.[13]

In a series of N-benzylpiperidine analogs targeting the dopamine transporter, the presence of an electron-withdrawing group, such as a halogen or a trifluoromethyl group, at the C4-position of the N-benzyl group was found to be beneficial for DAT binding affinity and selectivity over the serotonin transporter (SERT).[12]

Alkyl and Other Substituents

The addition of alkyl groups or other functionalities can also modulate activity. For instance, in a series of benzyloxypiperidine-based dopamine D4 receptor antagonists, the addition of a methyl group to the N-benzyl moiety, in conjunction with other substitutions, produced active compounds.[14]

III. Modifications to the Piperazine Core and Linker Regions

The piperazine ring itself and any linker connecting it to other pharmacophoric elements are not merely passive spacers but active contributors to the overall SAR.

N-Substitutions on the Piperazine Ring

The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of biological activity. As discussed earlier, the attachment of extended alkyl chains with terminal amide or cycloalkyl groups to 1-(2-methoxyphenyl)piperazine can convert a 5-HT1A agonist into a potent antagonist.[7] The length of this alkyl chain is often optimal at four carbons when the terminal fragment is a heteroaryl group.[7]

Linker Modifications

For derivatives where a linker connects the piperazine to another moiety, the length and rigidity of this linker are crucial. In the development of dopamine D3 receptor ligands based on the 1-(2-methoxyphenyl)piperazine scaffold, an extended and more linear conformation of the aliphatic spacer was found to be essential for D3 selectivity.[8]

IV. Synthetic Strategies and Experimental Protocols

The synthesis of methoxy-benzyl piperazines and their derivatives typically involves well-established chemical transformations. The following protocols provide detailed methodologies for the synthesis and evaluation of these compounds.

General Synthesis of N-substituted Methoxy-benzyl Piperazines

A common and versatile method for the synthesis of N-substituted methoxy-benzyl piperazines is reductive amination.

Protocol for Reductive Amination:

  • Dissolution: Dissolve the desired methoxy-substituted benzaldehyde (1.0 eq.) and piperazine (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq.), portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Another common synthetic route involves the reaction of a substituted benzyl halide with piperazine.[13]

Protocol for Synthesis via Benzyl Halide:

  • Reaction Setup: Dissolve piperazine (2.0 eq.) in a suitable solvent like acetonitrile or dimethylformamide (DMF).

  • Base: Add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.5 eq.).

  • Addition of Benzyl Halide: Add the desired methoxy-substituted benzyl halide (1.0 eq.) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and stir for several hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

The following diagram outlines the general synthetic workflow for methoxy-benzyl piperazines.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_benzyl_halide Benzyl Halide Alkylation ra_start Methoxy-substituted Benzaldehyde + Piperazine ra_step1 Imine Formation (Acid Catalyst) ra_start->ra_step1 ra_step2 Reduction (e.g., NaBH(OAc)3) ra_step1->ra_step2 ra_end N-Methoxy-benzyl Piperazine ra_step2->ra_end bh_start Methoxy-substituted Benzyl Halide + Piperazine bh_step1 Nucleophilic Substitution (Base) bh_start->bh_step1 bh_end N-Methoxy-benzyl Piperazine bh_step1->bh_end

Sources

Predicted Binding Affinity of 1-(3-Methoxy-benzyl)-piperazine to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary

This technical guide analyzes the predicted pharmacodynamic profile of 1-(3-Methoxy-benzyl)-piperazine (3-MeO-BZP), a structural analog of the stimulant benzylpiperazine (BZP). Unlike its phenylpiperazine counterparts (e.g., mCPP) which exhibit high-affinity direct agonism at serotonin (5-HT) receptors, the benzylpiperazine scaffold typically favors monoamine transporter interactions (DAT/NET/SERT) over direct receptor binding.

However, the introduction of a 3-methoxy substituent on the benzyl ring alters the lipophilicity and electrostatic potential of the pharmacophore. Based on Structure-Activity Relationship (SAR) data from homologous series, this guide predicts that 3-MeO-BZP possesses a hybrid profile : primary action as a monoamine releaser with secondary, low-potency partial agonism at 5-HT


 and 5-HT

receptors. This distinct profile likely correlates with the observed behavioral phenotype (locomotor depression vs. BZP-induced excitation).

Structural Basis & SAR Analysis

The Linker Criticality: Benzyl vs. Phenyl

The pivotal structural determinant in piperazine bioactivity is the linker between the aromatic ring and the basic nitrogen.

  • Phenylpiperazines (e.g., mCPP, TFMPP): The aryl group is directly bonded to the piperazine nitrogen. This rigid configuration mimics the indole core of serotonin, allowing the aryl moiety to penetrate deep into the orthosteric binding pocket of 5-HT receptors (interacting with residues like Phe339 in 5-HT

    
    ). This results in nanomolar (nM)  affinity.[1]
    
  • Benzylpiperazines (e.g., BZP, 3-MeO-BZP): The methylene (

    
    ) bridge introduces rotational freedom and steric bulk. This prevents the "lock-and-key" fit required for high-affinity receptor activation, shifting the selectivity profile toward transporter proteins (DAT/NET) .
    
The 3-Methoxy Substituent Effect

The meta-methoxy group in 3-MeO-BZP introduces two physicochemical changes compared to unsubstituted BZP:

  • Hydrogen Bond Acceptance: The methoxy oxygen can serve as a weak H-bond acceptor, potentially interacting with Ser/Thr residues in the receptor transmembrane domains.[2]

  • Electronic Effect: It is an electron-donating group, increasing electron density on the aromatic ring, which may enhance

    
     stacking interactions with aromatic residues (e.g., Phe, Trp) in the binding site.
    

Predicted Outcome: While the benzyl linker precludes high-affinity binding, the 3-methoxy group likely confers a 10-50x fold increase in 5-HT receptor affinity compared to BZP, shifting the


 from the high micromolar range (

) to the low micromolar range (

).

Computational Prediction Workflow

To rigorously estimate the binding affinity (


) without wet-lab data, researchers must employ a consensus in silico approach.
Workflow Logic

The following diagram outlines the standard operating procedure for predicting the binding mode of 3-MeO-BZP.

InSilicoWorkflow Start Target Molecule: 1-(3-Methoxy-benzyl)-piperazine Homology Homology Modeling (Template: 5-HT2A PDB 6A93) Start->Homology Define Target Prep Ligand Preparation (Protonation state pH 7.4) Start->Prep Generate 3D Conf Docking Molecular Docking (AutoDock Vina / Glide) Homology->Docking Receptor Grid Prep->Docking Ligand Input Refinement MD Simulation (100ns) (GROMACS/Amber) Docking->Refinement Top Pose Analysis Binding Energy Calculation (MM/GBSA) Refinement->Analysis Trajectory

Caption: Consensus computational workflow for predicting GPCR-ligand binding affinity.

Predicted Interaction Map (5-HT )

Based on docking studies of structurally related benzylpiperazines, the predicted binding mode of 3-MeO-BZP involves:

Interaction TypeReceptor ResidueLigand MoietyStrength
Salt Bridge Asp155 (TM3)Protonated Piperazine

Strong (Critical anchor)

Stacking
Phe339 (TM6)3-Methoxybenzyl RingModerate
H-Bond Ser239 (TM5)Methoxy OxygenWeak/Transient
Steric Clash Val156 (TM3)Methylene BridgeDestabilizing (Reduces affinity)

Predicted Affinity Profile

The following values are predicted estimates derived from comparative SAR analysis of BZP, TFMPP, and mCPP.

TargetPredicted

Functional PredictionConfidence Level
5-HT

1.5 - 4.0

Partial Agonist / AntagonistMedium
5-HT

0.8 - 2.5

Partial AgonistMedium
5-HT

> 10

Negligible AffinityHigh
SERT 200 - 600 nM Releaser (Substrate)High
DAT 50 - 150 nM Releaser (Substrate)High

Interpretation: 3-MeO-BZP is predicted to be a promiscuous monoamine releaser with weak direct serotonergic activity. The "depressant" behavioral effects noted in literature (decreased locomotion) likely stem from a specific ratio of 5-HT vs. DA release, or off-target binding (e.g.,


-adrenergic antagonism) not covered in this specific 5-HT focus.

Experimental Validation Protocols

To validate the in silico predictions, the following "Gold Standard" radioligand binding assay is required.

Protocol: Radioligand Competition Binding (5-HT )

Objective: Determine the


 of 3-MeO-BZP by displacing 

-Ketanserin.

Reagents:

  • Membrane Source: HEK-293 cells stably expressing human 5-HT

    
    .[3]
    
  • Radioligand:

    
    -Ketanserin (1.0 nM final conc).
    
  • Non-specific Control: Methysergide (10

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4).
    
  • Incubation: In a 96-well plate, add:

    • 
       Test Compound (3-MeO-BZP, serial dilution 
      
      
      
      to
      
      
      M).
    • 
       Radioligand.
      
    • 
       Membrane suspension (
      
      
      
      protein/well).
  • Equilibrium: Incubate for 60 minutes at 27°C (room temp).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    


Functional Validation Logic

Binding affinity does not equal efficacy. A functional assay (Calcium Flux) is necessary to determine if 3-MeO-BZP is an agonist or antagonist.

FunctionalAssay Cells HEK-293 (h5-HT2A) loaded with Fluo-4 AM AddDrug Add 3-MeO-BZP Cells->AddDrug Measure Measure Fluorescence (Ca2+ Release) AddDrug->Measure ResultA Increase RFU = AGONIST Measure->ResultA Signal > Baseline ResultB No Change -> Add 5-HT -> Blocked? = ANTAGONIST Measure->ResultB Signal = Baseline

Caption: FLIPR Calcium Flux decision tree for characterizing functional efficacy.

References

  • Baumann, M. H., et al. (2005).[4][5] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[4] Neuropsychopharmacology.[6][7]

  • Yarosh, H. L., et al. (2007).[8] MDMA-like behavioral effects of N-substituted piperazines in the mouse.[9] Pharmacology Biochemistry and Behavior.[4]

  • Simmler, L. D., et al. (2014).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk assessment of BZP and other piperazines.[4][10]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[11]

Sources

Solubility profile of 1-(3-Methoxy-benzyl)-piperazine HCl in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Solvation Thermodynamics & Solubility Profiling of 1-(3-Methoxybenzyl)piperazine HCl

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(3-Methoxybenzyl)piperazine Hydrochloride (often abbreviated as 3-MBZP HCl or related to Trimetazidine Impurity A). As a piperazine derivative utilized in pharmaceutical synthesis and forensic standards, understanding its solvation behavior is critical for process optimization, specifically in recrystallization and formulation.

While the free base of 1-(3-methoxybenzyl)piperazine exhibits lipophilic characteristics suitable for organic extraction, the hydrochloride salt form fundamentally alters the thermodynamic landscape, favoring high aqueous solubility via ion-dipole interactions while displaying complex, temperature-dependent behavior in ethanol. This guide details the theoretical underpinnings of these interactions and provides a validated Standard Operating Procedure (SOP) for empirical solubility determination.

Physicochemical Profile & Structural Context

The solubility differential between water and ethanol is dictated by the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.

PropertySpecification
Compound Name 1-(3-Methoxybenzyl)piperazine Dihydrochloride (typical salt form)
CAS Number 52146-35-7 (Dihydrochloride) / 55212-32-3 (Free Base)
Molecular Formula C₁₂H₁₈N₂O[1] · 2HCl
Molecular Weight ~279.2 g/mol (Salt)
Key Functional Groups Secondary amine (piperazine ring), Methoxy ether, Benzyl linker
H-Bond Donors 2 (Ammonium protons in salt form)
H-Bond Acceptors 3 (Ether oxygen, Nitrogen lone pairs - protonated in salt)
The Chloride Effect

In its HCl form, the piperazine nitrogens are protonated (


), creating a cationic species.
  • In Water: The high dielectric constant (

    
    ) and strong H-bond donor/acceptor capacity allow water molecules to effectively shield the cation-anion attraction, resulting in high solubility (>100 mg/mL) .
    
  • In Ethanol: The lower dielectric constant (

    
    ) promotes tighter ion pairing. The ethyl group provides steric bulk that interferes with the structured solvation shell required to stabilize the chloride ions, resulting in moderate to low solubility , often requiring heat to achieve significant dissolution.
    

Solvation Mechanisms: Water vs. Ethanol

The following Graphviz diagram illustrates the mechanistic difference in solvation shells, explaining the solubility drop-off in ethanol.

SolvationMechanism cluster_0 Aqueous Solvation (High Solubility) cluster_1 Ethanolic Solvation (Lower Solubility) Water H₂O Molecules Cation_W Piperazinium Cation (Hydrophilic) Water->Cation_W Ion-Dipole Interaction Anion_W Cl⁻ Anion Water->Anion_W H-Bonding Cation_W->Anion_W Shielded Attraction Cation_E Piperazinium Cation Cation_W->Cation_E Solvent Switch Ethanol EtOH Molecules Ethanol->Cation_E Weak Solvation (Steric Hindrance) Anion_E Cl⁻ Anion Cation_E->Anion_E Strong Electrostatic Attraction IonPair Tight Ion Pair (Precipitate Risk) Cation_E->IonPair Anion_E->IonPair

Figure 1: Mechanistic comparison of solvation shells. In water, high dielectric shielding prevents ion pairing. In ethanol, strong electrostatic attraction dominates, leading to lower solubility.

Experimental Protocol: Solubility Profiling

Objective: To determine the saturation solubility (


) of 1-(3-Methoxybenzyl)piperazine HCl in Water and Ethanol at 25°C and 40°C.

Methodology: Equilibrium Shake-Flask Method coupled with HPLC-UV quantitation. This is the industry "Gold Standard" for thermodynamic solubility.

Reagents & Equipment
  • Analyte: 1-(3-Methoxybenzyl)piperazine HCl (>98% purity).

  • Solvents: HPLC-grade Water, Absolute Ethanol.

  • Equipment: Thermomixer or shaking water bath, 0.45 µm PTFE syringe filters, HPLC system (C18 column).

Step-by-Step Workflow

ExperimentalProtocol Start Start: Weighing Prep Sample Preparation Excess solid + 5mL Solvent Start->Prep Incubate Equilibration Shake 24h @ T (25°C/40°C) Prep->Incubate Filter Filtration 0.45 µm PTFE (Pre-heated if 40°C) Incubate->Filter Dilute Dilution Dilute filtrate into Mobile Phase Filter->Dilute Analyze Quantification HPLC-UV @ 210/280 nm Dilute->Analyze Calc Data Analysis Calculate mg/mL Analyze->Calc

Figure 2: Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination.

Detailed Procedure
  • Saturation: Add excess 1-(3-Methoxybenzyl)piperazine HCl to glass vials containing 5 mL of solvent (Water or Ethanol). A visible solid precipitate must remain at the bottom.

  • Equilibration: Agitate samples at 500 rpm for 24 hours at the target temperature (25°C).

    • Critical Control: Check pH.[2][3][4] If pH < 3.0, the salt is stable. If pH shifts significantly, check for free-base disproportionation.

  • Filtration: Filter the supernatant using a syringe filter.

    • Note: For the 40°C samples, pre-warm the syringe and filter to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate 1:100 with mobile phase and inject into HPLC.

    • HPLC Conditions:

      • Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm.

      • Mobile Phase: 80:20 Phosphate Buffer (pH 3.0) : Acetonitrile.

      • Detection: UV at 210 nm (piperazine absorption) or 280 nm (benzyl aromatic ring).

Anticipated Data & Interpretation

Based on Structure-Property Relationships (SPR) of piperazine dihydrochlorides, the following profile is the expected baseline for validation.

SolventExpected Solubility (25°C)Thermodynamic BehaviorProcess Implication
Water > 100 mg/mL (Very Soluble)Enthalpically driven solvation of ions.Ideal for formulation; poor for recrystallization (yield loss).
Ethanol 5 - 20 mg/mL (Sparingly Soluble)Temperature-dependent.Excellent Antisolvent. High solubility at boiling point, low at RT. Ideal for purification.
Diethyl Ether < 0.1 mg/mL (Insoluble)No solvation of ionic lattice.Used to wash filter cakes to remove organic impurities without dissolving the salt.
The "Salting Out" Strategy

The stark contrast between water and ethanol solubility suggests a Recrystallization Strategy :

  • Dissolve the crude HCl salt in a minimum volume of hot Ethanol (or Methanol).

  • Slowly cool to room temperature.

  • If precipitation is slow, add Diethyl Ether (antisolvent) or a small amount of Acetone to force the salt out of the solution while leaving non-polar impurities dissolved.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12255721, 1-[(3-Methoxyphenyl)methyl]piperazine dihydrochloride. Retrieved from [Link]

  • Pavia, D. L., et al.Introduction to Organic Laboratory Techniques: A Microscale Approach.
  • Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). Test Method Protocol for Solubility Determination. Retrieved from [Link]

Sources

Methodological & Application

Preparation of 3-Methoxy-benzyl Piperazine HCl Salt: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-methoxy-benzyl piperazine and its subsequent conversion to the stable hydrochloride (HCl) salt. The described protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and explaining the scientific rationale behind each procedural step. This application note emphasizes safety, purity, and characterization to ensure the reliable and reproducible synthesis of this important chemical intermediate.

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antiviral agents.[1] The specific compound, 3-methoxy-benzyl piperazine, serves as a valuable building block in the synthesis of more complex molecules. Its preparation via reductive amination followed by conversion to the hydrochloride salt offers a practical and efficient route to a stable, crystalline, and more readily handleable product.[2] The HCl salt form often enhances water solubility and stability, which is advantageous for both storage and subsequent reactions.[3][2]

This guide provides a detailed protocol for the synthesis of 3-methoxy-benzyl piperazine via reductive amination of 3-methoxybenzaldehyde with piperazine, followed by its conversion to the hydrochloride salt.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided in the table below. All chemicals should be of analytical grade or higher and used as received unless otherwise specified.

Chemical NameFormulaMW ( g/mol )CAS No.SupplierNotes
PiperazineC4H10N286.14110-85-0Sigma-AldrichAnhydrous is preferred.
3-MethoxybenzaldehydeC8H8O2136.15591-31-1Alfa Aesar
Sodium triacetoxyborohydrideC6H10BNaO6211.9456553-60-7Oakwood ChemicalMoisture sensitive.
Dichloromethane (DCM)CH2Cl284.9375-09-2Fisher ScientificAnhydrous, for reaction.
Methanol (MeOH)CH3OH32.0467-56-1VWRFor workup and salt formation.
Hydrochloric Acid (HCl)HCl36.467647-01-0J.T. Baker2M solution in diethyl ether.
Diethyl Ether(C2H5)2O74.1260-29-7EMD MilliporeAnhydrous.
Sodium Sulfate (Na2SO4)Na2SO4142.047757-82-6Sigma-AldrichAnhydrous, for drying.
Saturated Sodium BicarbonateNaHCO384.01144-55-8LabChemAqueous solution.
Deionized WaterH2O18.027732-18-5Millipore

Experimental Protocols

Synthesis of 3-Methoxy-benzyl Piperazine (Free Base)

This procedure details the synthesis of the free base via reductive amination. Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly effective for synthesizing N-monoalkylated piperazines.[4][5] The reaction involves the initial formation of an iminium ion from the aldehyde and piperazine, which is then reduced in situ by a mild reducing agent.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 g, 58.0 mmol, 2.0 eq) in anhydrous dichloromethane (100 mL).

  • Addition of Aldehyde: To the stirring solution, add 3-methoxybenzaldehyde (4.0 g, 29.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Formation of Iminium Ion: Allow the mixture to stir at room temperature for 30 minutes. This allows for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (9.2 g, 43.5 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-benzyl piperazine as an oil.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Methoxy-benzyl Piperazine start Dissolve Piperazine in DCM add_aldehyde Add 3-Methoxybenzaldehyde start->add_aldehyde stir_iminium Stir for 30 min (Iminium Formation) add_aldehyde->stir_iminium add_reductant Add Sodium Triacetoxyborohydride stir_iminium->add_reductant react Stir 12-16h at RT add_reductant->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Crude Product (Oil) dry_concentrate->product

Caption: Synthetic workflow for 3-methoxy-benzyl piperazine.

Preparation of 3-Methoxy-benzyl Piperazine HCl Salt

The conversion of the free base amine to its hydrochloride salt is a common practice to improve its handling properties and stability.[3] The salt is typically a crystalline solid that is easier to purify by recrystallization.[6][7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 3-methoxy-benzyl piperazine oil in a minimal amount of methanol (approx. 20 mL).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether until the pH of the solution is acidic (test with pH paper). A white precipitate should form.

  • Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to promote complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to a constant weight to yield the 3-methoxy-benzyl piperazine HCl salt.

Salt_Formation_Workflow cluster_salt_formation HCl Salt Formation and Purification start Dissolve Crude Product in Methanol add_hcl Add 2M HCl in Diethyl Ether start->add_hcl precipitate Stir and Cool in Ice Bath add_hcl->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry final_product Pure HCl Salt (Solid) dry->final_product

Caption: Workflow for HCl salt formation and purification.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H NMR signals include those for the methoxy group, the aromatic protons, the benzylic protons, and the piperazine ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak for the protonated free base.

  • Melting Point (MP): The melting point of the HCl salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Free Base Incomplete reaction.Extend the reaction time or slightly increase the amount of reducing agent. Ensure all reagents are anhydrous.
Loss of product during workup.Ensure complete extraction from the aqueous phase. Be careful not to discard the organic layer.
Oily Product After Salt Formation Product is not fully protonated or is impure.Ensure sufficient HCl is added to reach an acidic pH. Attempt recrystallization from a different solvent system (e.g., ethanol/ether).
Presence of moisture.Ensure all glassware and solvents are dry. Dry the final product thoroughly under vacuum.
Broad Melting Point Range Impure product.Recrystallize the HCl salt from a suitable solvent system.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle in a dry atmosphere.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

References

  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Wikipedia. Hydrochloride.
  • PrepChem.com. Synthesis of N-(3-methoxybenzoyl)-piperazine.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Benchchem.
  • YouTube.
  • Google Patents.
  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2023, August 16).
  • AFPM. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21).
  • Google Patents.
  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. (2025, August 7).
  • Benchchem. N-(3-methoxyphenyl)piperazine.
  • ChemicalBook. 1-(3-Methoxyphenyl)piperazine synthesis.
  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. (2020, August 12).
  • ResearchGate. Clandestine synthesis routes for benzylpiperazine salts.
  • Google Patents.
  • Google Patents. Method for preparing piperazines. WO1997010222A1.
  • Cayman Chemical. 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7).
  • Santa Cruz Biotechnology. 1-(3-Methoxy-benzyl)-piperazine hydrochloride.
  • ARPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2).
  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7).
  • SWGDrug. BENZYLPIPERAZINE. (2005, June 1).
  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. (2018, November 15).
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6).
  • Organic Syntheses. 1-benzylpiperazine.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Methoxy-benzyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-(3-Methoxy-benzyl)-piperazine. This compound, a member of the benzylpiperazine class, presents analytical challenges due to its polar and basic nature, which can lead to poor retention and peak shape on conventional RP-HPLC columns. This guide provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers troubleshooting advice. The method is designed for researchers, analytical scientists, and professionals in drug development and forensic analysis, ensuring accuracy, precision, and reliability.

Introduction and Analytical Objective

1-(3-Methoxy-benzyl)-piperazine is a piperazine derivative with a chemical structure that imparts specific analytical characteristics. As a polar and basic compound, it can exhibit problematic chromatographic behavior, such as poor retention on non-polar stationary phases and peak tailing due to interactions with residual silanols on silica-based columns.[1][2] The primary objective of this work is to establish a systematic approach to developing an HPLC method that overcomes these challenges, yielding a symmetrical peak with adequate retention for reliable quantification. This involves careful consideration of the analyte's physicochemical properties to select the optimal stationary phase, mobile phase composition, and detection parameters.

Analyte Physicochemical Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. These characteristics dictate its behavior within the chromatographic system and guide the selection of appropriate analytical conditions.

PropertyValueImplication for HPLC Method Development
Chemical Structure Chemical Structure of 1-(3-Methoxy-benzyl)-piperazineThe presence of two basic nitrogen atoms in the piperazine ring makes the molecule's retention highly dependent on mobile phase pH.
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol [3][4][5]-
Predicted pKa 8.98 ± 0.10[5]As a basic compound, the analyte will be protonated (charged) at pH values below its pKa. An acidic mobile phase (pH 2.5-3.5) will ensure a consistent, single ionic state, promoting better peak shape.
LogP 1.01 - 2.30[3][6]The relatively low LogP value indicates moderate polarity. This can result in poor retention in standard reversed-phase systems, necessitating optimization of the mobile phase or selection of a specialized column.[2]
UV Absorbance Maxima 210 nm (in acid)[7], 214 nm, 247 nm[8]Provides strong chromophores for UV detection. Detection at a lower wavelength (~210 nm) offers high sensitivity, while a higher wavelength (~247 nm) may provide greater selectivity against interfering compounds.
Solubility Soluble in methanol and water (as HCl salt)[5][7]Readily soluble in common HPLC mobile phase constituents and diluents, simplifying sample and standard preparation.

Chromatographic Method Development: Rationale and Strategy

The development of this method follows a logical progression, with each parameter chosen to address the specific chemical nature of 1-(3-Methoxy-benzyl)-piperazine.

Selection of Chromatographic Mode

Reversed-phase liquid chromatography (RP-LC) is the most widely used mode in HPLC and is the logical choice for this moderately polar analyte.[9] In RP-LC, a non-polar stationary phase is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions; therefore, more polar compounds elute earlier.[9][10] While the polarity of 1-(3-Methoxy-benzyl)-piperazine presents a retention challenge, the versatility of RP-LC allows for extensive manipulation of the mobile phase to achieve the desired separation.

Stationary Phase (Column) Selection

A standard C18 (ODS) column is the recommended starting point for this method due to its wide availability and versatility. However, the basic nature of the analyte requires a high-quality, modern C18 column with minimal residual silanol activity to prevent peak tailing.[11]

  • Rationale: The piperazine nitrogens can interact with acidic silanol groups on the silica surface, causing peak asymmetry. Modern columns use high-purity silica and advanced end-capping techniques to shield these silanols.

  • Alternative Considerations: If poor retention or peak shape persists, consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases.[2][12] These columns provide alternative retention mechanisms and are more stable in highly aqueous mobile phases.

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

  • Aqueous Phase and pH Control: This is the most critical parameter. Given the analyte's pKa of ~8.98, controlling the mobile phase pH is essential for consistent results.[5] An acidic pH of 3.0 is recommended.

    • Causality: At pH 3.0, both nitrogen atoms of the piperazine ring will be consistently protonated, existing as a single cationic species. This prevents peak splitting or broadening that can occur when the mobile phase pH is close to the analyte's pKa. While this protonation reduces hydrophobicity and thus retention time, it significantly improves peak symmetry.

    • Buffer System: A 20 mM potassium phosphate buffer , adjusted to pH 3.0 with phosphoric acid, provides sufficient buffering capacity to maintain a constant pH and ionic environment, leading to reproducible retention times. For mass spectrometry (MS) compatibility, a volatile buffer like 0.1% formic acid in water can be substituted.[11]

Detection

Based on the UV absorbance maxima, a UV detector is ideal.[7][8]

  • Primary Wavelength: 210 nm is selected for high sensitivity.

  • Diode Array Detector (DAD): The use of a DAD is highly recommended. It allows for the acquisition of the full UV spectrum of the eluting peak, which can be used to confirm its identity against a standard and to assess peak purity.[13]

Workflow for HPLC Method Development

The following diagram outlines the logical workflow for developing and optimizing the HPLC method for 1-(3-Methoxy-benzyl)-piperazine.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & System Setup cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation Analyte_Info 1. Characterize Analyte (pKa, LogP, UV Scan) Instrument_Setup 2. Select Column & Detector (C18, UV/DAD) Analyte_Info->Instrument_Setup Mobile_Phase_Prep 3. Prepare Mobile Phase (Buffer pH 3.0, Acetonitrile) Instrument_Setup->Mobile_Phase_Prep Initial_Run 4. Initial Isocratic Run (e.g., 60% Buffer / 40% ACN) Mobile_Phase_Prep->Initial_Run Assess_Retention 5. Assess Retention (k') Is 1 < k' < 10? Initial_Run->Assess_Retention Adjust_Gradient 6. Develop Gradient (For elution & impurity profile) Assess_Retention->Adjust_Gradient If k' is poor Optimize_Peak 7. Optimize Peak Shape (Adjust pH, flow rate) Assess_Retention->Optimize_Peak If k' is acceptable Adjust_Gradient->Optimize_Peak SST 8. System Suitability Test (SST) (Precision, Tailing, Plates) Optimize_Peak->SST SST->Optimize_Peak If SST Fails Final_Method 9. Finalize Method SST->Final_Method If SST Passes

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

Instrumentation and Reagents
ComponentSpecification
HPLC System Quaternary or Binary HPLC system with degasser, autosampler, column oven, and UV/DAD detector.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Phosphate Monobasic, Phosphoric Acid
Reference Standard 1-(3-Methoxy-benzyl)-piperazine (purity ≥98%)
Labware Volumetric flasks, analytical balance, pH meter, autosampler vials
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve ~2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3-Methoxy-benzyl)-piperazine reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with the 50:50 diluent.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (DAD: 190-400 nm)
Run Time 15 minutes
System Suitability Testing (SST)

To ensure the system is performing correctly before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The results must meet the following criteria, which establishes the self-validating nature of the protocol.

ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000

Expected Results and Discussion

Under the proposed conditions, a sharp, symmetrical peak for 1-(3-Methoxy-benzyl)-piperazine should be observed, eluting with a retention time of approximately 6-8 minutes. The gradient ensures that any more hydrophobic impurities are eluted from the column, while the initial low organic content provides sufficient retention of the main analyte.

The diagram below illustrates the fundamental principle of pH control for retaining a basic analyte in RP-HPLC.

ph_effect cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH 10.0) Analyte_Low Analyte is Protonated (Charged) R-NH₂⁺ Interaction_Low Reduced Hydrophobic Interaction with C18 Phase Analyte_Low->Interaction_Low Result_Low Result: Lower Retention, Good Peak Shape Interaction_Low->Result_Low Analyte_High Analyte is Neutral R-NH Interaction_High Increased Hydrophobic Interaction with C18 Phase Analyte_High->Interaction_High Result_High Result: Higher Retention, Requires pH-stable column Interaction_High->Result_High Title Effect of Mobile Phase pH on Analyte Retention (pKa ≈ 8.98)

Caption: Influence of pH on analyte ionization and retention.

References

  • 1-(3-Methoxyphenyl)piperazine hydrochloride . LookChem. [Link]

  • Kovács, R., et al. (2021). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography . PMC. [Link]

  • Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE Monograph . SWGDrug. [Link]

  • 1-(3-Methoxyphenyl)piperazine . Chemsrc. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention . Waters Corporation. [Link]

  • 1-(3-methoxyphenyl)piperazine . ChemSynthesis. [Link]

  • Polar Compounds . SIELC Technologies. [Link]

  • 1-(3-Methoxyphenyl)piperazine dihydrochloride . PubChem. [Link]

  • Czerwinska, K., et al. (2014). Determination of piperazine derivatives in “Legal Highs” . ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]

  • Holdsworth, C. I., et al. (2016). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches . MDPI. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

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Application Note: Optimal Reaction Conditions for the N-Alkylation of Benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated benzylpiperazine derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These structures are integral to drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases.[3][4] The synthesis of these molecules typically involves the alkylation of the secondary amine at the N4 position of the 1-benzylpiperazine core. However, achieving high selectivity and yield can be challenging due to the potential for side reactions.

This comprehensive guide provides an in-depth analysis of the optimal reaction conditions for the N-alkylation of benzylpiperazine. As a senior application scientist, this note moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their synthetic strategies. We will explore the two primary methodologies—Direct Alkylation and Reductive Amination—providing detailed protocols, comparative data, and mechanistic insights to ensure robust and reproducible outcomes.

Chapter 1: Core Principles and Strategic Considerations

The N-alkylation of 1-benzylpiperazine is a nucleophilic substitution or addition reaction where the lone pair of electrons on the secondary nitrogen at the N4 position attacks an electrophilic carbon. The primary challenge in this synthesis is controlling selectivity. The key strategic decision is the choice between direct alkylation with an electrophile (such as an alkyl halide) and reductive amination with a carbonyl compound.

Key Challenges:

  • Over-alkylation: The N-alkylated product is also a secondary amine and can react further with the alkylating agent to form a quaternary ammonium salt, particularly in direct alkylation methods.[5]

  • Competing Reactions: The choice of reagents and conditions can lead to undesired side products. For instance, in reductive amination, the carbonyl group may be reduced to an alcohol if conditions are not optimized.[6]

  • Reagent Reactivity: The reactivity of the alkylating agent and the stability of the starting materials and products dictate the required reaction temperature and time.[5]

The selection of a synthetic strategy depends on the available starting materials, the desired scale of the reaction, and the chemical functionalities present in the substrate.

Chapter 2: Strategy 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach involving the reaction of 1-benzylpiperazine with an alkyl halide (or other electrophiles like tosylates) in the presence of a base. This method follows a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism and Optimization

The reaction proceeds via the attack of the N4 amine on the electrophilic carbon of the alkylating agent, displacing a leaving group. A base is required to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine.

dot

Direct_Alkylation_Workflow cluster_start Inputs cluster_reagents Parameters start_node Start Materials reagents_node Reagents & Conditions process_node Process workup_node Work-up purify_node Purification product_node Final Product benzylpiperazine 1-Benzylpiperazine alkyl_halide Alkyl Halide (R-X) reaction_mix Combine & Stir benzylpiperazine->reaction_mix base Base (e.g., K₂CO₃) alkyl_halide->reaction_mix solvent Solvent (e.g., DMF, MeCN) base->reaction_mix temp Temperature (RT to Reflux) solvent->reaction_mix temp->reaction_mix monitor Monitor by TLC/LC-MS reaction_mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract concentrate Dry & Concentrate extract->concentrate chromatography Column Chromatography concentrate->chromatography final_product 1-Benzyl-4-alkylpiperazine chromatography->final_product

Caption: Workflow for Direct N-Alkylation of Benzylpiperazine.

Key Parameter Optimization

Optimizing the following parameters is critical for achieving high yield and purity.

ParameterOptions & ConsiderationsExpert Insight
Alkylating Agent Reactivity order: R-I > R-Br > R-Cl. Alkyl sulfonates (tosylates, mesylates) are also highly effective.For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate through the Finkelstein reaction.[4]
Base Inorganic: K₂CO₃, Cs₂CO₃, NaH. Organic: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA).Potassium carbonate (K₂CO₃) is a cost-effective and widely used base that is sufficient for most alkylations.[5][7] Cesium carbonate (Cs₂CO₃) is more expensive but can be more effective for less reactive halides. Organic bases like DIPEA are useful when a non-nucleophilic, soluble base is required.[5]
Solvent Polar Aprotic: Acetonitrile (MeCN), DMF, DMSO. Alcohols: Ethanol, Isopropanol.Polar aprotic solvents like DMF and MeCN are excellent choices as they effectively solvate the reactants and accelerate SN2 reactions.[5][8] However, be aware that DMF can decompose at high temperatures, potentially leading to impurities.[5]
Temperature Room Temperature to Reflux (60-120 °C).The optimal temperature depends on the reactivity of the alkyl halide.[5] Start at room temperature for reactive agents like benzyl or allyl bromides. For less reactive alkyl chlorides, heating to reflux may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to avoid degradation.
Protocol 1: Direct N-Alkylation using Potassium Carbonate

This protocol describes a general procedure for the alkylation of 1-benzylpiperazine with an alkyl bromide.

Materials:

  • 1-Benzylpiperazine (1.0 equiv)

  • Alkyl Bromide (1.1-1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzylpiperazine (1.0 equiv) and the chosen solvent (e.g., MeCN, 0.1-0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0-3.0 equiv) to the mixture.

  • Add the alkyl bromide (1.1-1.2 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure 1-benzyl-4-alkylpiperazine.

Chapter 3: Strategy 2: Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[6][9] This method is particularly advantageous for mono-alkylation as it avoids the formation of quaternary ammonium salts.[5]

Mechanism and Advantages

The reaction is a two-step, one-pot process. First, the benzylpiperazine and the carbonyl compound form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, which does not reduce the starting carbonyl compound but readily reduces the iminium ion, is then used to furnish the final product.

dot

Reductive_Amination_Mechanism cluster_reactants Reactants BZP 1-Benzylpiperazine Hemiaminal Hemiaminal Intermediate BZP->Hemiaminal + H⁺ Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkylated Product Iminium->Product + H⁻ (from Reductant) ReducingAgent [Reducing Agent] (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Advantages over Direct Alkylation:

  • High Selectivity: Essentially eliminates over-alkylation and the formation of quaternary salts.[5]

  • Broad Substrate Scope: Utilizes a vast library of commercially available aldehydes and ketones.

  • Milder Conditions: Often proceeds at room temperature with high efficiency.

Key Parameter Optimization
ParameterOptions & ConsiderationsExpert Insight
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃): Mild, selective for iminium ions, and does not require acidic conditions. The reagent of choice for most applications.[5][6] Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic (generates HCN in acid). Catalytic Hydrogenation (H₂): A "green" alternative, using catalysts like Pd/C. Continuous-flow hydrogenation offers a safe and scalable platform.[6][9][10]Sodium triacetoxyborohydride (STAB) is the most versatile and user-friendly reagent for lab-scale synthesis. For process development and large-scale synthesis, catalytic hydrogenation is environmentally superior and more atom-economical.[6]
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH).DCE and THF are excellent choices for reactions with STAB.[5] Methanol is a good solvent for catalytic hydrogenation.[9]
pH Mildly acidic conditions (pH ~5-6) are often optimal for iminium ion formation.Adding a small amount of acetic acid can catalyze the formation of the iminium ion, especially with less reactive ketones. STAB itself is non-basic and does not require strict pH control.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a standard procedure using a common aldehyde.

Materials:

  • 1-Benzylpiperazine (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-benzylpiperazine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in DCE or THF (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Chapter 4: Comparative Analysis and Troubleshooting

The choice between direct alkylation and reductive amination is a critical decision in the synthetic design process.

Strategy Comparison
FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Selectivity Moderate; risk of over-alkylation to quaternary salt.[5]Excellent; highly selective for mono-alkylation.[6]
Substrate Scope Good; dependent on availability of alkyl halides.Excellent; vast number of aldehydes/ketones available.
Reaction Conditions Often requires heating; strong bases may be needed.[5][11]Typically mild (room temperature); no strong base needed.[5]
Byproducts Halide salts, potential quaternary ammonium salts.Borate salts, water.
Advantages Simple setup; useful for installing groups without a carbonyl precursor.High control and selectivity; avoids toxic reagents (if using STAB or H₂).[5][6]
Disadvantages Lack of selectivity can be an issue; may require harsher conditions.The required carbonyl compound may not be stable or available.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Insufficient temperature.- Poorly reactive alkylating agent (e.g., alkyl chloride).- Inactive reducing agent (STAB).- Increase reaction temperature.- Add catalytic NaI for alkyl chlorides.[4]- Use fresh, high-quality STAB.
Formation of Quaternary Salt (Direct Alkylation) - Reaction run for too long or at too high a temperature.- Stoichiometry of alkyl halide is too high.- Monitor the reaction closely and stop once starting material is consumed.- Reduce the amount of alkyl halide to ~1.05-1.1 equivalents.
Starting Carbonyl Remaining (Reductive Amination) - Incomplete iminium ion formation.- Insufficient reducing agent.- Add a catalytic amount of acetic acid.- Increase the amount of STAB to 1.5 equivalents.
Complex Product Mixture - Decomposition of starting material or product.- Side reactions with the solvent (e.g., DMF at high temp).[5]- Lower the reaction temperature.- Switch to a more inert solvent like MeCN or THF.

Conclusion

The N-alkylation of benzylpiperazine is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. The optimal conditions depend heavily on the chosen strategy. Direct alkylation is a rapid and effective method when selectivity is not a primary concern or when using precisely controlled stoichiometry. For superior control, higher purity, and broader substrate applicability, reductive amination is the method of choice.[5][6] By understanding the mechanisms and key optimization parameters outlined in this guide, researchers can confidently select and execute the most appropriate protocol, leading to efficient and successful synthesis of their target 1-benzyl-4-alkylpiperazine derivatives.

References

  • Thieme. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme E-Books & E-Journals. Available at: [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 194-203. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • EMBL-EBI. (n.d.). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma... ChEMBL. Available at: [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). ResearchGate. Available at: [Link]

  • Goti, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • Patsnap Eureka. (2009). Process for preparing N-benzyl piperazine. Patsnap Eureka. Available at: [Link]

  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine. Google Patents.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

Sources

Preparation of 1-(3-Methoxy-benzyl)-piperazine Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of 1-(3-methoxy-benzyl)-piperazine stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines the critical chemical properties, step-by-step procedures, and best practices to ensure the accuracy, reproducibility, and stability of these solutions for experimental use. By integrating field-proven insights with authoritative references, this application note serves as a self-validating system for the reliable preparation of 1-(3-methoxy-benzyl)-piperazine stock solutions.

Introduction: The Significance of 1-(3-Methoxy-benzyl)-piperazine in Research

1-(3-Methoxy-benzyl)-piperazine is a versatile piperazine derivative that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. The piperazine moiety is a common scaffold in a multitude of biologically active compounds, and its derivatives are known to interact with various receptors in the central nervous system.[1][2] Specifically, benzylpiperazines are recognized for their psychoactive properties and potential therapeutic applications.[3][4]

The utility of 1-(3-methoxy-benzyl)-piperazine as a building block in the synthesis of novel compounds with potential antidepressant, anxiolytic, and antipsychotic activities underscores the importance of standardized and reliable methods for its handling and preparation in experimental settings.[2][5] Accurate and consistent preparation of stock solutions is a fundamental prerequisite for obtaining reproducible and meaningful results in any research endeavor. This application note aims to provide a robust framework for the preparation of high-quality 1-(3-methoxy-benzyl)-piperazine stock solutions in DMSO, a widely used aprotic solvent capable of dissolving a broad range of organic compounds.[6][7]

Physicochemical Properties of 1-(3-Methoxy-benzyl)-piperazine and DMSO

A thorough understanding of the physical and chemical properties of both the solute and the solvent is paramount for the successful preparation of stock solutions.

1-(3-Methoxy-benzyl)-piperazine
PropertyValueSource
CAS Number 55212-32-3N/A
Molecular Formula C₁₂H₁₈N₂ON/A
Molecular Weight 206.29 g/mol N/A
Appearance Varies by supplier (typically a liquid or solid)N/A

Solubility in DMSO:

Dimethyl Sulfoxide (DMSO)
PropertyValueSource
CAS Number 67-68-5N/A
Molecular Formula C₂H₆OSN/A
Molecular Weight 78.13 g/mol N/A
Density ~1.1 g/mLN/A
Boiling Point 189 °C (372 °F)N/A
Melting Point 18.5 °C (65.3 °F)N/A
Key Characteristics Polar aprotic solvent, hygroscopic, readily penetrates skinN/A

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 1-(3-methoxy-benzyl)-piperazine in DMSO. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Equipment
  • 1-(3-Methoxy-benzyl)-piperazine (solid or liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (for solid compound)

  • Calibrated positive displacement pipette (for liquid compound)

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & QC Calculate_Mass 1. Calculate Required Mass/Volume Weigh_Compound 2. Weigh/Pipette Compound Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve 4. Dissolve Compound Add_DMSO->Dissolve Aliquot 5. Aliquot Solution Dissolve->Aliquot Store 6. Store at Appropriate Temperature Aliquot->Store QC_Check 7. Perform Quality Control Store->QC_Check G Stock_Prepared New Stock Solution Prepared Initial_QC Perform Initial QC (HPLC/NMR) Stock_Prepared->Initial_QC Pass_QC Does it Pass Acceptance Criteria? Initial_QC->Pass_QC Use_In_Experiment Use in Experiments Pass_QC->Use_In_Experiment Yes Discard Discard Stock Pass_QC->Discard No Store_Aliquots Store Aliquots Appropriately Use_In_Experiment->Store_Aliquots Long_Term_Storage Long-term Storage or Approaching Re-test Date? Store_Aliquots->Long_Term_Storage Long_Term_Storage->Use_In_Experiment No Periodic_QC Perform Periodic QC Long_Term_Storage->Periodic_QC Yes Periodic_QC->Pass_QC

Sources

Application Note: High-Efficiency Extraction Strategies for Piperazine Derivatives from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Piperazine and its derivatives (e.g., 1-benzylpiperazine [BZP], 1-(3-chlorophenyl)piperazine [mCPP], and pharmaceutical agents like olanzapine) represent a chemically distinct class of basic amines characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Their extraction from biological matrices (plasma, urine, whole blood) presents unique challenges due to their high polarity, dual pKa values, and lack of strong chromophores for UV detection.

This guide details three validated extraction protocols ranging from high-throughput screening to high-sensitivity confirmatory analysis. The core scientific premise relies on manipulating the ionization state of the piperazine ring—exploiting its basicity (pKa ~5.3 and ~9.7) to switch between water-soluble (ionized) and organic-soluble (neutral) forms.

Pre-Analytical Considerations & Chemical Logic

The pKa "Switch"

Piperazine derivatives are diprotic bases.

  • At Physiological pH (7.4): They exist primarily as mono- or di-cations. They are highly water-soluble and difficult to extract into organic solvents.

  • At Acidic pH (< 3.0): Both nitrogens are protonated. This state is ideal for Cation Exchange SPE .

  • At Basic pH (> 11.0): Both nitrogens are deprotonated (neutral). This state is required for Liquid-Liquid Extraction (LLE) .

Matrix Handling
  • Plasma/Serum: Requires disruption of protein binding.

  • Urine: Often requires hydrolysis (enzymatic or acid) if the target includes glucuronide metabolites, though many piperazines are excreted unchanged.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your analytical goals.

MethodSelection Start Start: Define Analytical Goal Throughput Priority: High Throughput / Screening? Start->Throughput Sensitivity Priority: High Sensitivity / Confirmation? Throughput->Sensitivity No PPT Method 3: Protein Precipitation (Fast, dirtier extract, high matrix effect) Throughput->PPT Yes Cleanliness Is Matrix Cleanliness Critical? (e.g., Low LOQ required) Sensitivity->Cleanliness LLE Method 2: Liquid-Liquid Extraction (LLE) (Good selectivity, labor intensive) Cleanliness->LLE No (Moderate) SPE Method 1: MCX Solid Phase Extraction (Gold Standard, automated, cleanest) Cleanliness->SPE Yes (Critical)

Figure 1: Decision tree for selecting the optimal extraction methodology based on laboratory throughput and sensitivity requirements.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard for Quantitative Confirmation Mechanism: Dual retention via hydrophobic interaction (reversed-phase) and electrostatic attraction (cation exchange).

Principle

The "Catch and Release" strategy is employed. The piperazine is "caught" onto the sorbent using its positive charge (at acidic pH) and hydrophobic backbone. Interferences are washed away using neutral solvents. Finally, the piperazine is "released" by neutralizing its charge with a high pH solvent, breaking the electrostatic bond.

Materials
  • Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH).

Step-by-Step Workflow
StepActionCritical Scientific Rationale
1. Pre-treatment Dilute 200 µL Plasma/Urine 1:1 with 2% Formic Acid (aq) . Add Internal Standard (e.g., BZP-D7).Acidification (pH ~2-3) ensures piperazines are fully protonated (positively charged) to bind to the cation-exchange sorbent.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates the polymeric pores and ensures surface wettability.
3. Loading Load pre-treated sample at low flow rate (~1 mL/min).Allows time for both hydrophobic and ionic interactions to establish.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid .Removes proteins, salts, and hydrophilic interferences. The analyte remains bound ionically.
5. Wash 2 (Organic) 1 mL 100% Methanol .Crucial Step: Removes hydrophobic neutrals and acidic interferences. The analyte remains bound ionically (salt bridge).
6. Elution 2 x 250 µL 5% NH₄OH in Methanol .The high pH (>11) deprotonates the piperazine, neutralizing the charge. The ionic bond breaks, releasing the analyte into the organic solvent.
7. Post-Elution Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase.Caution: Some piperazines (e.g., BZP) are volatile. Do not over-dry. Use acidified reconstitution solvent to stabilize.

Protocol 2: Liquid-Liquid Extraction (LLE)

Status: Traditional, Cost-Effective Mechanism: pH-dependent partitioning into immiscible organic solvent.

Principle

To extract a base like piperazine into an organic layer, the aqueous phase pH must be at least 2 units above the pKa. This suppresses ionization, making the molecule neutral and lipophilic.

Step-by-Step Workflow
  • Sample Prep: Aliquot 500 µL biological fluid into a glass tube.

  • Alkalization: Add 100 µL 0.5 M NaOH or saturated Carbonate Buffer (pH 12).

    • Note: Verify pH is >11 using a strip. If pH < 10, recovery drops significantly.

  • Extraction: Add 3 mL extraction solvent.

    • Recommended Solvent:Ethyl Acetate (general purpose) or n-Hexane/Dichloromethane (70:30) (cleaner background).

    • Avoid: Pure hexane may yield low recovery for more polar piperazine metabolites.

  • Agitation: Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

    • Optional Back-Extraction: For ultra-clean samples, extract the organic layer with 200 µL 0.1 M HCl. The piperazine moves back into the acid. Inject the acid phase directly (if compatible with column).

  • Drying: Evaporate organic layer (if not back-extracting) and reconstitute.

Protocol 3: Protein Precipitation (PP)

Status: Rapid Screening / High Concentrations Mechanism: Solubility reduction of proteins using organic solvents.

Workflow
  • Aliquot: 100 µL Plasma.

  • Precipitation: Add 400 µL ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? Acid helps solubilize the basic piperazines and prevents them from co-precipitating with proteins.

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject supernatant directly or dilute with water (to match initial mobile phase strength).

Comparative Performance Data

The following data summarizes typical performance metrics observed in validation studies for BZP and TFMPP.

ParameterMCX SPE (Method 1)LLE (Method 2)Protein Precip (Method 3)
Recovery (%) 90 - 102%75 - 85%60 - 95% (Variable)
Matrix Effect Minimal (< 10% suppression)ModerateHigh (Risk of suppression)
Cleanliness Excellent (Phospholipids removed)GoodPoor (Phospholipids remain)
Limit of Quantitation 0.5 - 1.0 ng/mL5 - 10 ng/mL20 - 50 ng/mL
Solvent Usage LowHighMedium

Visualizing the SPE Mechanism

Understanding the chemistry inside the cartridge is vital for troubleshooting.

SPE_Mechanism cluster_0 Step 1: Loading (pH 3) cluster_1 Step 2: Elution (pH 12) Analyte_Pos Piperazine(+) Sorbent_Neg Sorbent(-) (Sulfonate Group) Analyte_Pos->Sorbent_Neg Ionic Bond (Strong) Analyte_Neu Piperazine(0) (Neutralized) Sorbent_Neg2 Sorbent(-) Analyte_Neu->Sorbent_Neg2 Repulsion/No Bond Solvent Organic Solvent Analyte_Neu->Solvent Solubilization

Figure 2: Mechanistic view of Mixed-Mode Cation Exchange. Acidic loading creates an ionic bond; basic elution neutralizes the analyte, breaking the bond for release.

Troubleshooting & Quality Control

Volatility Warning

Piperazine and BZP have significant vapor pressure.

  • Issue: Loss of analyte during N₂ evaporation.

  • Fix: Do not evaporate to complete dryness if possible. Leave 10-20 µL of solvent or add a "keeper" solvent (e.g., 10 µL of 1% HCl in MeOH) before evaporation. The salt form is non-volatile.

Internal Standards

Always use deuterated analogs (e.g., BZP-D7 , mCPP-D8 ) to correct for extraction variability and matrix effects. Add the IS before any extraction steps.

Carryover

Piperazines are "sticky" amines.

  • Issue: Ghost peaks in blank samples.

  • Fix: Use a needle wash solution containing weak acid (e.g., 5% Formic Acid in MeOH) to protonate and wash away residual amines from the injector needle.

References

  • Tsutsumi, H., et al. (2005). Simultaneous determination of piperazine-type designer drugs in human urine by GC-MS. Journal of Health Science. Link

  • Antunes, M., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and HPLC-DAD.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wohlfarth, A., et al. (2010). Rapid targeted method of detecting abused piperazine designer drugs.[2][3] Analytical and Bioanalytical Chemistry. Link

  • Phenomenex. (2024).[4] Solid Phase Extraction (SPE) Guide for Basic Analytes. Link

  • Sigma-Aldrich (Merck). (2023). Supelco Guide to Solid Phase Extraction: Mixed Mode Mechanisms. Link

Sources

Storage and Stability Guidelines for Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

Piperazine hydrochloride salts (specifically the dihydrochloride and monohydrochloride) are critical intermediates in the synthesis of anthelmintics, insecticides, and surfactants. While the salt forms are significantly more stable than the deliquescent piperazine base, they remain susceptible to hygroscopic degradation , oxidative discoloration , and nitrosamine formation .

This guide provides a validated protocol for the storage, handling, and stability monitoring of piperazine hydrochloride salts. It moves beyond generic safety data to address the specific physicochemical vulnerabilities of the piperazine ring system, ensuring regulatory compliance (ICH Q1A) and experimental reproducibility.

Physicochemical Stability Profile

Understanding the intrinsic properties of the salt is the first step in designing a robust storage protocol.

Comparative Properties Table
PropertyPiperazine DihydrochloridePiperazine MonohydrochlorideStability Implication
Molecular Formula C₄H₁₀N₂ · 2HClC₄H₁₀N₂[1] · HClDihydrochloride has higher ionic character.
Hygroscopicity Moderate to HighModerateProne to caking; water uptake accelerates hydrolysis.
pH (5% aq. soln) Acidic (~1.0 - 3.0)Near Neutral (~5.0 - 7.0)Acidic pH protects against some oxidative pathways but risks acid-catalyzed hydrolysis of impurities.
Physical Form White crystalline powderWhite crystalline powderDiscoloration (yellowing) indicates oxidation or contamination.
Critical Risk Caking / Deliquescence Nitrosamine Formation Secondary amines react with atmospheric NOx or nitrite impurities.
The Hygroscopicity-Degradation Cycle

Piperazine salts are not just "wet" when they absorb moisture; water acts as a plasticizer and a solvent that facilitates chemical reactions.

  • Mechanism: Moisture absorption lowers the glass transition temperature (Tg) of the crystal surface, leading to caking .

  • Consequence: Once a liquid film forms (deliquescence), dissolved oxygen and trace metal impurities (Fe, Cu) catalyze the oxidation of the piperazine ring to N-oxides or ring-opening degradation products.

Critical Stability Factors & Degradation Pathways[2][3]

The Nitrosamine Hazard (N-Nitrosopiperazine)

Piperazine is a secondary amine. In the presence of nitrosating agents (nitrites, nitrogen oxides in polluted air), it can form N-nitrosopiperazine (NPZ) , a potent carcinogen.

  • Source of Risk: Standard cardboard drums or unsealed bags allow permeation of atmospheric NOx.

  • Mitigation: Storage must be strictly isolated from nitrites and atmospheric pollution.

Visualizing the Degradation Network

The following diagram illustrates the interconnected pathways of degradation for Piperazine HCl.

PiperazineDegradation Piperazine Piperazine HCl (Crystalline) Liquefaction Deliquescence / Local Liquefaction Piperazine->Liquefaction + Moisture (>65% RH) Oxidation N-Oxides & Discoloration Piperazine->Oxidation + O2 / Light Nitrosamine N-Nitrosopiperazine (Carcinogen) Piperazine->Nitrosamine + Nitrites (Acidic pH) Moisture Atmospheric Moisture Moisture->Liquefaction Oxygen Oxygen / UV Light Oxygen->Oxidation Nitrites Nitrites / NOx Nitrites->Nitrosamine Caking Physical Caking (Dosing Error) Liquefaction->Caking Recrystallization Liquefaction->Oxidation Facilitates O2 transfer

Figure 1: Interconnected degradation pathways. Note that moisture acts as a catalyst for oxidative processes by increasing molecular mobility.

Storage Protocol: The "Dry-Dark-Inert" System

To maintain purity >99% and prevent caking over 12+ months, adhere to the DDI (Dry, Dark, Inert) protocol.

Primary Container Closure System
  • Recommended: High-Density Polyethylene (HDPE) bottles or drums with a double liner of Low-Density Polyethylene (LDPE).

  • Alternative: Amber glass bottles (for small R&D quantities) with Teflon-lined caps.

  • Avoid: Paper bags, fiber drums without liners, or clear glass (unless stored in a dark cabinet).

Environmental Conditions
  • Temperature: Store at 15°C – 25°C (Controlled Room Temperature) .

    • Note: Refrigeration (2-8°C) is acceptable only if the container is allowed to equilibrate to room temperature before opening to prevent condensation.

  • Humidity: Relative Humidity (RH) must be kept < 60% .

    • Best Practice: Use a desiccator cabinet for open containers.

The Inert Gas Overlay (Argon/Nitrogen)

For long-term storage (>3 months) or GMP standards:

  • Purge: After removing a sample, purge the headspace of the container with dry Nitrogen or Argon gas for 10-15 seconds.

  • Seal: Immediately seal the container to trap the inert gas.

    • Why? This displaces oxygen (preventing yellowing) and atmospheric moisture.

Handling & Safety Protocol

Warning: Piperazine salts are skin/eye irritants and respiratory sensitizers.[2] Inhalation can cause asthma-like symptoms.[3]

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 respirator or P100 HEPA filter (if dust generation is likely).

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Eyes: Chemical safety goggles (standard safety glasses are insufficient for fine powders).

Weighing Procedure (Anti-Caking)
  • Environment: Weigh in a humidity-controlled hood or glove box if possible.

  • Speed: Minimize the time the stock container is open. Piperazine dihydrochloride absorbs moisture rapidly.[4]

  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to reduce trace metal contamination risks.

Quality Control & Stability Testing

Routine testing ensures the material remains fit for use. Implement the following testing schedule.

Stability Decision Tree

StabilityLogic Start Inspect Material Visual Visual Check: Free-flowing white powder? Start->Visual Caking Issue: Caking/Clumping Visual->Caking No (Clumps) Color Issue: Yellow/Brown Tint Visual->Color No (Discolored) Test Analytical QC Visual->Test Yes Grind Action: Grind & Dry (Vacuum Oven @ 40°C) Caking->Grind If Color is White Discard Action: DISCARD (Irreversible Oxidation) Color->Discard High Risk Grind->Test Pass Release for Use Test->Pass Assay > 98% Water < 5%

Figure 2: Workflow for assessing material integrity before use.

Analytical Methods
Test ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white powderYellowing indicates oxidation.
Assay HPLC or Potentiometric Titration98.0% – 102.0%Titration with 0.1N NaOH (for HCl salts).
Water Content Karl Fischer (KF)< 5.0% (Method dependent)Distinguish between surface moisture and hydrate water.
Solubility 10% w/v in WaterClear, colorless solutionTurbidity suggests contamination or polymerization.

Troubleshooting Common Issues

Issue: "The powder has turned into a hard block."
  • Cause: Moisture absorption followed by temperature fluctuation (recrystallization).

  • Solution: If the color is still white, the material is chemically stable but physically altered. Break the cake mechanically and dry in a vacuum oven at 40°C for 4-6 hours. Re-test water content.

Issue: "The solution is slightly yellow."
  • Cause: Oxidation of the piperazine ring (formation of N-oxides) or trace iron contamination.

  • Solution: Do not use for sensitive synthesis (e.g., API production). Recrystallization from ethanol may salvage the material, but disposal is recommended for high-purity applications.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. [Link]

  • World Health Organization (WHO). (2006). Nitrosamine impurities in pharmaceuticals. (General guidance on secondary amines). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzylpiperazine Hydrochloride Synthesis & Purification

[1]

Executive Summary

Achieving high purity (>98%) in the synthesis of 1-benzylpiperazine (BZP) hydrochloride is frequently hindered by the "Selectivity Paradox."[1] The nucleophilic attack of piperazine on benzyl chloride competes with the subsequent reaction of the product to form 1,4-dibenzylpiperazine (DBZP).[1] This guide addresses the kinetic control required to favor mono-alkylation and provides a robust downstream purification protocol to isolate the hydrochloride salt from the lipophilic bis-impurity.[1]

Module 1: The Root Cause – Reaction Stoichiometry & Kinetics[1]

The most common cause of low purity is an insufficient molar excess of piperazine.[1] In a 1:1 stoichiometric reaction, as the concentration of BZP increases, it competes with the starting piperazine for the remaining benzyl chloride.[1] Since the secondary amine in BZP is often more nucleophilic than the starting material due to inductive effects, significant amounts of the impurity 1,4-dibenzylpiperazine (DBZP) are formed.[1]

The Kinetic Pathway[1]

ReactionKineticsPiperazinePiperazine(Excess Required)TransitionTransition StatePiperazine->TransitionBnClBenzyl Chloride(Limiting Reagent)BnCl->TransitionBZP1-Benzylpiperazine(Target Product)Transition->BZPk1 (Primary Reaction)DBZP1,4-Dibenzylpiperazine(Major Impurity)BZP->DBZPk2 (Secondary Alkylation)Occurs if [Piperazine] is low

Figure 1: Reaction kinetics showing the competitive alkylation pathway. High concentrations of Piperazine suppress the k2 pathway.[1]

Corrective Protocol: The "High-Dilution Excess" Method

To troubleshoot high DBZP levels, alter your upstream synthesis parameters:

  • Stoichiometry: Increase the Piperazine:Benzyl Chloride ratio to 4:1 or 5:1 . This statistically ensures benzyl chloride molecules encounter unreacted piperazine rather than the product.[1]

  • Solvent System: Use Ethanol (EtOH) or Methanol.[1]

  • Addition Rate: Add Benzyl Chloride dropwise to a refluxing solution of piperazine. Do not add piperazine to benzyl chloride.[1]

Module 2: Downstream Purification (The Work-Up)[1]

If your crude product is already formed and shows low purity (yellow discoloration or incorrect melting point), the issue lies in the separation of the excess piperazine and the DBZP impurity.[1]

Solubility Differential Table

Understanding the physical properties of the species is critical for separation.[1]

CompoundState (Free Base)Water SolubilityEther/DCM SolubilityHCl Salt Solubility (EtOH/iPrOH)
Piperazine SolidHighLowModerate
1-Benzylpiperazine (BZP) OilLow/ModerateHighSoluble (Hot), Insoluble (Cold)
1,4-Dibenzylpiperazine (DBZP) SolidInsolubleHighInsoluble (precipitates early)
The "Acid-Base-Crystallization" Workflow

Do not attempt to crystallize the salt directly from the crude reaction mixture if DBZP is present.[1] You must perform an extractive cleanup first.[1]

PurificationWorkflowCrudeCrude Reaction Mix(Piperazine + BZP + DBZP)Step11. Evaporate Solvent2. Basify (NaOH, pH > 12)3. Extract with DCM/CHCl3Crude->Step1AqueousAqueous Layer(Contains Excess Piperazine)Step1->AqueousDiscardOrganicOrganic Layer(Contains BZP + DBZP)Step1->OrganicStep2Wash Organic Layer(2x Water, 1x Brine)Organic->Step2Step3Dry & Evaporate OrganicYields Crude OilStep2->Step3Step4Salt FormationDissolve Oil in EtOHAdd Conc. HCl or HCl(g)Step3->Step4PrecipitatePrecipitate FormedStep4->PrecipitateRecrystRecrystallizationSolvent: Boiling Isopropanol (iPrOH)Precipitate->RecrystFinalPure BZP Dihydrochloride(White Crystals, MP ~280°C)Recryst->Final

Figure 2: Purification workflow isolating the target BZP HCl salt from impurities based on solubility differentials.

Module 3: Troubleshooting FAQs

Q1: My final product is a sticky, hygroscopic gum instead of a white powder. What went wrong?

  • Diagnosis: This usually indicates the presence of Piperazine Monohydrochloride or retained water.[1] Piperazine salts are extremely hygroscopic.[1][2]

  • Fix: Ensure the initial aqueous extraction (Module 2, Step 1) was thorough. Excess piperazine must be removed via the aqueous phase before salt formation.[1] If the gum persists, reflux the crude gum in anhydrous Isopropanol (iPrOH).[1] BZP HCl will crystallize upon cooling; impurities often stay in the mother liquor.[1]

Q2: I have a persistent impurity peak at a higher retention time (GC/HPLC).

  • Diagnosis: This is 1,4-Dibenzylpiperazine (DBZP) .[1][3][4]

  • Fix: If the impurity is <5%, recrystallize the HCl salt from Ethanol containing a small amount of HCl .[1] DBZP dihydrochloride is less soluble and may precipitate out first (or require hot filtration if insoluble).[1] However, the most effective removal is the pre-salt extraction.[1] DBZP is highly lipophilic; washing the acidic aqueous solution of the crude product with Ether can remove non-basic impurities, though DBZP is basic.[1]

    • Advanced Fix: Utilize the solubility difference of the free bases.[1] Dissolve the crude oil in a minimal amount of hexane/petroleum ether.[1] DBZP free base often crystallizes out from cold hydrocarbons, while BZP remains in solution.[1] Filter off the solid DBZP before forming the salt.[1][2]

Q3: What is the correct melting point for validation?

  • Data:

    • BZP Dihydrochloride: ~280°C (with decomposition).[1][2][5]

    • BZP Monohydrochloride: ~168°C (often reported, but less stable).[1]

  • Note: Ensure you are forming the dihydrochloride by using an excess of HCl (gas or concentrated aqueous) in the crystallization step.[1] The monohydrochloride is more prone to oxidation and discoloration.[1]

Q4: The product has a yellow tint.

  • Diagnosis: Oxidation products or trace benzyl chloride polymerization.[1]

  • Fix: Wash the final crystalline filter cake with cold acetone . Most colored organic impurities are soluble in acetone, while BZP dihydrochloride is effectively insoluble.[1]

References

  • Baltzly, R., et al. (1944).[1][2] "The Preparation of N-Substituted Piperazines." Journal of the American Chemical Society, 66(2), 263–266.[1]

  • Craig, J. C., Rogers, W. P., & Tate, M. E. (1973).[1] "1-Benzylpiperazine."[1][2][3][5][6][7][8][9] Organic Syntheses, Coll.[1][2][5] Vol. 5, p.88.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] "Monograph: Benzylpiperazine." SWGDRUG Monographs.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2007).[1] "Risk Assessment Report of a New Psychoactive Substance: 1-benzylpiperazine (BZP)." Europol-EMCDDA.[1]

Solving hygroscopicity issues with 1-(3-Methoxy-benzyl)-piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Hygroscopicity Issues in Experimental & Formulation Workflows

Executive Summary & Compound Profile

Product: 1-(3-Methoxy-benzyl)-piperazine Hydrochloride (HCl) Chemical Class: Substituted Benzylpiperazine Salt Primary Challenge: Severe Hygroscopicity / Deliquescence[1][2][3][4][5]

Technical Insight: The hydrochloride salt of 1-(3-Methoxy-benzyl)-piperazine exhibits significant hygroscopicity due to the high lattice energy mismatch between the large organic cation and the small, charge-dense chloride anion.[1][2][3][6] This ionic imbalance creates a strong thermodynamic drive to coordinate with atmospheric water molecules, leading to rapid moisture uptake, clumping, and eventual deliquescence (dissolution in absorbed moisture).[3]

This guide provides authoritative protocols to mitigate these issues, ensuring mass accuracy, chemical stability, and experimental reproducibility.

Diagnostic & Characterization Protocols

Before implementing mitigation strategies, you must quantify the severity of the hygroscopicity in your specific lot.

Q: How do I confirm if my batch has already degraded due to moisture?

A: Moisture uptake can look like "clumping" or a "sticky" texture, but invisible hydration changes the molecular weight, ruining stoichiometric calculations.[3][4][5][7] Use these validation steps:

MethodObservationInterpretation
Visual Inspection Caking, liquefaction, or color shift (oxidation).[1][2][3][4][6]Critical Failure. Do not use for quantitative work.[3][7] Recrystallize immediately.
TGA (Thermogravimetric Analysis) Mass loss < 100°C.Quantifies surface water vs. bound hydrates. >1% loss indicates improper storage.[1][3][4][7]
Karl Fischer Titration Direct water content measurement.[3][4][6][7]The gold standard for determining the exact "wet" molecular weight for stoichiometry adjustments.[7]
DVS (Dynamic Vapor Sorption) Mass change vs. %RH.[3][4][6][7]Determines the Critical Relative Humidity (CRH) —the specific humidity level where uptake becomes exponential.[3][4][7]

Handling & Environmental Control (SOPs)

Standard Operating Procedure: Weighing & Transfer

Risk: The highest risk of error occurs during the 30-60 seconds the bottle is open on the balance.[1][4][6]

Protocol:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • Environment: Operate within a Glove Box or Glove Bag purged with dry Nitrogen or Argon (RH < 10%).[1][3][4][7]

  • Rapid Transfer: If a glove box is unavailable, use the "Subtractive Weighing" technique:

    • Weigh the sealed source vial.[4][7]

    • Quickly remove an estimated amount.[3][4][7]

    • Reseal and weigh the source vial again.[4][7]

    • Difference = Mass Transferred.[3][4][7] (This avoids waiting for the balance to stabilize while the open powder absorbs water).[7]

Q: The powder has turned into a sticky gum. Can I save it?

A: Yes, via Recrystallization .[1][3][4][7]

  • Solvent System: Dissolve the gum in a minimum amount of hot Isopropanol (IPA) or Ethanol .[1][3][4][6][7]

  • Anti-solvent: Add Diethyl Ether or Hexane until turbid.[1][3][4][7]

  • Cooling: Cool slowly to 4°C. The crystal lattice will reform, excluding water.[3][4][6][7]

  • Drying: Vacuum dry at 40°C over

    
     or Silica Gel for 24 hours.
    

Process Optimization & Formulation Strategy

If the HCl salt is proving too difficult for your specific application (e.g., long-term solid dosage storage), consider these engineering controls.

Workflow: Managing Hygroscopic Solids

Hygroscopicity_Workflow Start Start: 1-(3-Methoxy-benzyl)-piperazine HCl Check_State Visual Inspection Start->Check_State Decision_State Is it Clumped/Liquefied? Check_State->Decision_State Action_Recryst Recrystallize (IPA/Ether) Decision_State->Action_Recryst Yes (Severe) Action_Dry Vacuum Dry (40°C, Desiccant) Decision_State->Action_Dry Yes (Mild) Measure_RH Determine Critical RH (DVS) Decision_State->Measure_RH No (Free Flowing) Action_Recryst->Measure_RH Action_Dry->Measure_RH Storage_Sol Store as Aliquoted Stock Solution (DMSO/Methanol) Measure_RH->Storage_Sol For Frequent Use Storage_Solid Store Solid with Desiccant (Double Sealed) Measure_RH->Storage_Solid For Long Term

Figure 1: Decision matrix for handling and restoring hygroscopic piperazine salts.

Q: Can I change the salt form to fix this?

A: If your protocol allows, Salt Switching is the most effective permanent solution.[3][4][7] The HCl salt is small and charge-dense.[2][3][4][7] Switching to a large, lipophilic counter-ion can "shield" the charge and pack the lattice more tightly.[7]

  • Recommended Alternatives: Fumarate, Maleate, or Tosylate salts.[3][4][7]

  • Why: These counter-ions have lower hydration energy than Chloride.[3][4][6][7]

Frequently Asked Questions (Technical)

Q: Why is 1-(3-Methoxy-benzyl)-piperazine HCl more hygroscopic than other piperazines? A: The "benzyl" linker provides some lipophilicity, but the secondary amine of the piperazine ring, when protonated (HCl salt), forms a highly localized positive charge.[1][2][3][6] If the crystal lattice energy is not sufficiently high (which is common in flexible molecules like benzyl-piperazines), water molecules can easily intercalate into the structure to stabilize the ions, leading to hydrate formation.[3]

Q: I need to use this in an aqueous buffer. Does hygroscopicity matter? A: It matters for weighing accuracy .[1][3][4][7] If your powder contains 10% water by weight due to absorption, your molar concentration will be 10% lower than calculated.[4][7]

  • Solution: Make a concentrated stock solution in DMSO (non-hygroscopic, stable). Titrate this stock into your aqueous buffer.

Q: What is the best desiccant for this compound? A: Phosphorus Pentoxide (


)  is the most aggressive and effective for drying amine salts.[1][3][4][7] For general storage, Molecular Sieves (4Å)  or Indicating Silica Gel are sufficient.[3][7]

References

  • Thermo Fisher Scientific. (2010).[3][4][7] Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine hydrochloride. (Note: Representative SDS for methoxy-piperazine salts indicating hygroscopic nature).[1][2][3][4][7]

  • Newman, A., & Reutzel-Edens, S. (2020).[3][4][7] Crystallization of Organic Salts: Influence of Counter-ion on Hygroscopicity. Journal of Pharmaceutical Sciences. (General grounding on salt selection mechanics).

  • Surface Measurement Systems. (2012).[3][4][7] DVS Application Note 13: Moisture Sorption of Hydrophobic Pharmaceutical Substances. (Methodology for DVS).

  • Santa Cruz Biotechnology. (2025).[3][7] 1-(3-Methoxy-benzyl)-piperazine hydrochloride Product Data.

  • Stahl, P. H., & Wermuth, C. G. (2011).[3][4][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][7] (Authoritative text on counter-ion selection).

Sources

Technical Support Center: Solubility Optimization for Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Aqueous Solubility Challenges in Piperazine-Based Pharmacophores From: Dr. Aris Thorne, Senior Application Scientist, Formulation & Assay Development To: R&D Teams, Medicinal Chemists, and Assay Biologists[1]

Introduction: The Piperazine Paradox

Welcome to the technical support center. If you are here, you are likely facing the "Piperazine Paradox."[1] The piperazine ring is a privileged pharmacophore found in blockbuster drugs (e.g., Sildenafil, Imatinib, Ciprofloxacin) because it improves metabolic stability and offers versatile attachment points.[1] However, while the piperazine core itself is highly water-soluble, substituted piperazine derivatives frequently exhibit poor aqueous solubility at physiological pH (7.4), leading to compound precipitation ("crashing out") during bioassays.[1]

This guide moves beyond generic advice. We will dissect the physicochemical mechanics of piperazine solubility and provide self-validating protocols to rescue your experiments.

Module 1: The pH-Solubility Interplay

The Core Issue: Many researchers assume piperazines are always basic and soluble.[1] This is a half-truth. Unsubstituted piperazine has two pKa values: 5.35 and 9.73 [1].[1][2][3][4] At pH 7.4, it is charged and soluble.[1]

However, N-substitution (common in drug design) drastically alters this profile.[1] Electron-withdrawing groups (e.g., phenyl rings, carbonyls) can lower the pKa of the nitrogen to ~6.5–7.[1]5. If your drug’s pKa falls near the pH of your buffer (7.4), the compound exists in a transition state between ionized (soluble) and unionized (insoluble).[1] A shift of just 0.2 pH units can trigger massive precipitation.[1]

Visualizing the Solubility Cliff

The following diagram illustrates the decision logic for pH-dependent solubility.

Piperazine_Solubility_Logic Start Start: Compound Precipitates at pH 7.4 Check_pKa Step 1: Determine pKa of Piperazine Nitrogens Start->Check_pKa Decision_pKa Is pKa within 1 unit of pH 7.4? Check_pKa->Decision_pKa Path_Buffer Buffer Capacity Failure (The 'Buffer Clash') Decision_pKa->Path_Buffer Yes (High Risk) Path_Salt Salt Selection Strategy Decision_pKa->Path_Salt No (Intrinsic Insolubility) Action_Buffer Action: Increase Buffer Strength (10mM -> 50mM) Path_Buffer->Action_Buffer Action_Salt Action: Screen Counter-ions (Citrate/Mesylate) Path_Salt->Action_Salt

Figure 1: Decision tree for diagnosing pH-mediated solubility failures.

Protocol 1: The "Buffer Capacity" Stress Test

Use this when your compound dissolves in water but precipitates in PBS.

Objective: Determine if your buffer is strong enough to maintain the ionization state of the piperazine.[1]

  • Prepare Stock: Dissolve compound in DMSO to 10 mM.

  • Prepare Buffers:

    • Low Cap: 10 mM Phosphate Buffer (pH 7.4).

    • High Cap: 100 mM Phosphate Buffer (pH 7.4).

  • The Spike: Add 10 µL of Stock to 990 µL of each buffer (1% DMSO final).

  • Incubate: Shake at 500 rpm for 2 hours at RT.

  • Readout: Measure UV absorbance (or LC-MS peak area) of the supernatant after centrifugation (15,000 x g, 10 min).

    • Result: If solubility is significantly higher in High Cap , your compound is locally shifting the pH of the Low Cap buffer, causing self-precipitation.[1]

Module 2: The "DMSO Shock" & Cosolvents

The Core Issue: You store your library in DMSO (an aprotic, polar solvent).[1] When you spike this into an aqueous buffer (protic, high polarity), the solvation shell around the lipophilic piperazine substituents collapses instantly.[1] This is "DMSO Shock."

The Limit: While DMSO is a great solvent, biological assays have limits.[1] Most cellular assays tolerate 0.1% to 0.5% DMSO .[1] Going above 1% often induces cytotoxicity or artifacts [2].[1]

Protocol 2: Kinetic Solubility Spike Test

Use this to determine the "Safe Zone" for DMSO concentration.[1]

StepActionTechnical Rationale
1 Prepare a 2x Serial Dilution of DMSO in Buffer.Create a gradient of cosolvent power (e.g., 5%, 2.5%, 1.25%, ... 0.1%).[1]
2 Spike Compound Stock (10 mM) into each well.Keep the final compound concentration constant (e.g., 10 µM).
3 Immediate Read (T=0): Measure Nephelometry (Turbidity).Detects immediate "crash out" (nucleation).[1]
4 Delayed Read (T=4h): Measure Nephelometry.Detects slow crystal growth (Ostwald ripening).[1]

Interpretation:

  • High Turbidity at T=0: Immediate crash.[1] You need a better formulation (see Module 3).

  • Clear at T=0, Turbid at T=4h: Metastable. The solution is supersaturated.[1] Proceed with caution; inject immediately before assay.[1]

Module 3: Advanced Solubilization (Cyclodextrins)

When pH adjustment and DMSO fail, encapsulation is the gold standard.[1]

The Solution: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[1] Unlike simple sugars, SBE-β-CD has a hydrophobic cavity that sequesters the lipophilic piperazine substituents (like the phenyl ring), shielding them from water while the exterior remains hydrophilic [3].[1]

Protocol 3: SBE-β-CD Complexation
  • Vehicle Prep: Prepare 20% (w/v) SBE-β-CD in water or saline.[1] Note: Do not use phosphate buffer yet.[1]

  • Addition: Add excess piperazine compound to the vehicle.

  • Energy Input: Vortex for 1 min, then sonicate for 15 min (bath sonicator).

  • Equilibration: Shake overnight at RT.

  • Filtration: Filter through 0.22 µm PVDF filter.

  • Dilution: Now dilute this concentrate into your assay buffer. The complex is usually stable enough to prevent precipitation upon dilution.[1]

Troubleshooting FAQ

Q1: My piperazine salt (hydrochloride) is soluble in water, but precipitates when I add it to cell media (DMEM). Why? A: This is the "Common Ion Effect" or a pH shift.[1]

  • pH Shift: DMEM is buffered to pH 7.4 with bicarbonate. Your HCl salt is acidic.[1][5] If the buffering capacity of DMEM neutralizes your salt, the compound reverts to its free base form, which might be insoluble.[1]

  • Chloride Ion: High Cl- concentration in DMEM (~100mM) can suppress the solubility of HCl salts via the common ion effect.[1]

  • Fix: Switch to a Citrate or Mesylate salt, or predissolve in SBE-β-CD.

Q2: Can I use PEG400 instead of DMSO? A: Yes, but be careful. PEG400 is more viscous.[1]

  • Pros: Often solubilizes piperazines better than DMSO due to hydrogen bonding with the amine.[1]

  • Cons: High viscosity interferes with pipetting accuracy in HTS (High-Throughput Screening).[1] Keep PEG400 <5% in final assay.[1]

Q3: I see "oiling out" instead of crystals. What is this? A: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when your compound is lipophilic and the concentration exceeds the solubility limit, but the energy barrier to form a crystal lattice is too high.[1]

  • Fix: "Oiling out" is dangerous because it looks like a cloudy solution but isn't uniform.[1] Sonication might disperse it, but true solubilization requires a surfactant (e.g., Tween-80 at 0.01%) or Cyclodextrins.[1]

References
  • BenchChem. (2025).[1][2][3][5] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Link

  • Frontiers in Toxicology. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.[1][6] Link

  • National Institutes of Health (NIH). (2024).[1] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Link

  • American Chemical Society (ACS). (2012).[1][7] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[1][7] Link

Sources

Troubleshooting baseline noise in HPLC analysis of piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Salt Analysis

A Senior Application Scientist's Guide to Troubleshooting Baseline Noise in HPLC

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of piperazine and its salts. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework grounded in scientific principles to help you diagnose and resolve these common yet frustrating issues.

Piperazine, a hydrophilic basic compound, presents unique challenges in reversed-phase chromatography. Its two basic nitrogen atoms (pKa values ~5.3 and 9.7) can lead to strong, undesirable interactions with stationary phases, and its lack of a strong UV chromophore often necessitates detection at low wavelengths, where baseline issues are more pronounced.[1][2] This guide will address these specific challenges within a systematic troubleshooting framework.

Part A: Systematic Troubleshooting Guide

A stable, quiet baseline is the foundation of accurate and reproducible HPLC analysis.[3] When you observe excessive noise, it's a symptom of an underlying issue within the system, mobile phase, or method itself. This section provides a systematic, question-driven approach to pinpointing the source of the problem.

Visualizing the Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical map for your troubleshooting process. The following workflow diagram outlines a systematic approach to diagnosing the root cause of baseline noise.

HPLC_Troubleshooting_Workflow start Noisy Baseline Observed mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase Begin Diagnosis system_check Step 2: Inspect HPLC System Hardware mobile_phase->system_check Noise Persists end_node Baseline Stabilized mobile_phase->end_node Issue Resolved column_check Step 3: Isolate the Column system_check->column_check Noise Persists system_check->end_node Issue Resolved detector_check Step 4: Assess the Detector column_check->detector_check Noise Persists column_check->end_node Issue Resolved method_params Step 5: Review Method Parameters detector_check->method_params Noise Persists detector_check->end_node Issue Resolved method_params->end_node Issue Resolved

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Mobile Phase Issues

The mobile phase is the most common source of baseline noise and drift.[4] Always start your investigation here.

Q: My baseline shows random spikes or a drifting pattern, especially during a gradient run. Could my solvents be the cause?

A: Absolutely. This is a classic symptom of mobile phase issues. Here’s how to diagnose and resolve it:

  • Solvent Quality and Preparation: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[5][6] Lower-grade reagents can contain impurities that elute as "ghost peaks" or contribute to a noisy baseline, particularly in gradient analysis where solvent composition changes.[4][7]

  • Degassing: Dissolved air in the mobile phase is a primary cause of baseline noise.[3][4] As pressure changes within the system, bubbles can form in the pump or detector flow cell, leading to pressure fluctuations and baseline spikes.[8] Ensure your online degasser is functioning correctly or degas solvents manually via sonication or helium sparging.[6]

  • Contamination: Water is a frequent contaminant in organic solvents.[7] Ensure solvent bottles are capped when not in use. Also, check for microbial growth in aqueous buffer solutions that have been stored for extended periods.

  • Additive Degradation: Some mobile phase additives, like Trifluoroacetic Acid (TFA), can degrade over time, leading to increased UV absorbance and a drifting baseline. It is recommended to prepare mobile phases fresh daily.

HPLC System Hardware

If you've confirmed your mobile phase is pristine, the next step is to inspect the system hardware.

Q: I'm observing a very regular, periodic baseline noise that looks like a sine wave. What does this indicate?

A: This type of regular, pulsating noise is often linked to the pump.[7]

  • Pump Seals and Check Valves: The rhythmic noise may coincide with the pump strokes. This can be caused by worn or dirty pump seals or a faulty check valve.[3] Overlaying the pressure trace with your baseline chromatogram can confirm this; if the pulsations align, the pump is the likely source.[9]

  • Inadequate Mixing: If you are running a gradient or using an isocratic mixture prepared online, insufficient mixing of the solvents can cause periodic fluctuations in the baseline as the detector sees slight changes in mobile phase composition.[3][10] Installing a larger volume mixer can often resolve this.[3]

Column-Related Problems

The column can be a source of both noise and drift, often by trapping and later releasing contaminants.[7]

Q: After ruling out mobile phase and pump issues, my baseline is still noisy. How do I determine if the column is the problem?

A: The most definitive way to test for a column-related issue is to remove it from the system.

  • Systematic Isolation: Replace the column with a union (a zero-dead-volume connector).

  • Run the Method: Run your mobile phase through the system without the column.

  • Observe the Baseline: If the baseline becomes stable and quiet, the column is the source of the noise.[7] If the noise persists, the problem lies elsewhere (likely the detector).

If the column is identified as the culprit:

  • Contamination: The column may have accumulated strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.[5] Always use a guard column to protect your analytical column from sample matrix components.[6]

  • Insufficient Equilibration: This is particularly common when using ion-pairing agents, which can take a long time to fully coat the stationary phase.[6] A drifting baseline is a key symptom. Allow the column to equilibrate with the mobile phase for an extended period (sometimes up to 60 column volumes) until the baseline is stable.[6]

Detector and Sample-Specific Challenges for Piperazine

If the noise persists even with the column removed, the issue is likely within the detector or related to the specific properties of your analyte.

Q: I'm analyzing piperazine at a low UV wavelength (~210 nm) and the baseline is very noisy. What's happening?

A: This is a common challenge stemming from the fact that piperazine lacks a strong UV chromophore.[2]

  • Low Wavelength Issues: Many HPLC-grade solvents and additives (like TFA or acetate buffers) have significant UV absorbance at low wavelengths.[10] Minor fluctuations in mobile phase composition or temperature can cause significant baseline noise at these sensitive settings. Ensure you are using the highest purity solvents and consider if a different, less UV-absorbent buffer is possible.

  • Detector Lamp: An aging detector lamp can lose intensity, leading to increased noise.[4] Most HPLC software platforms have a diagnostic test to check lamp energy.

  • Dirty Flow Cell: Contaminants or air bubbles can accumulate in the detector flow cell.[4][6] Flush the cell with a strong solvent like methanol or isopropanol.[6][10] For persistent issues, cleaning with 1N nitric acid (never hydrochloric acid) may be necessary.[6]

  • Temperature Fluctuations: The detector and column should be thermostatically controlled to minimize drift and noise caused by changes in ambient laboratory temperature.[5]

Part B: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the analysis of piperazine salts, focusing on the chemistry behind the challenges.

Q1: Why is piperazine so difficult to analyze on a standard C18 column?

A1: The difficulty arises from two core properties of piperazine: its high polarity (hydrophilicity) and its basicity.

  • Poor Retention: As a small, polar molecule, piperazine has very little affinity for the non-polar C18 stationary phase. Without modification, it often elutes at or near the void volume, where it can be obscured by baseline disturbances.[11][12]

  • Peak Tailing: The basic nitrogen atoms in piperazine can interact strongly with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to poor peak shape, most commonly observed as tailing.[1] This tailing can be so severe that it contributes to a rising baseline.

Visualizing Analyte-Stationary Phase Interactions

The diagram below illustrates how mobile phase additives can mitigate the undesirable interactions that cause peak tailing for basic compounds like piperazine.

Caption: Mitigation of silanol interactions for improved peak shape.

Q2: How can I improve the retention and peak shape of piperazine in reversed-phase HPLC?

A2: There are three primary strategies to address this: pH control, use of mobile phase additives, or alternative chromatographic modes.

  • pH Control: The ionization state of piperazine is highly dependent on the mobile phase pH.[13] To ensure it is in a single, consistent ionic form and to minimize interactions with silanols, adjust the mobile phase pH to be at least 2 units away from its pKa values.[14] For piperazine, using a high pH (e.g., pH > 11) will deprotonate it, increasing its hydrophobicity and retention on a C18 column. However, this requires a pH-stable column.[15]

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, leading to improved peak shape.[1]

    • Ion-Pairing Reagents: These are additives, such as alkyl sulfonates (e.g., sodium 1-heptanesulfonate), that contain a hydrophobic tail and an ionic head group.[16][17] The reagent pairs with the charged piperazine analyte, and the hydrophobic tail of the complex interacts with the C18 stationary phase, thereby increasing retention and improving separation.[18][19]

  • Alternative Chromatography:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds like piperazine.[20] It uses a polar stationary phase (like cyano or diol) and a mobile phase with a high concentration of organic solvent.[20][21]

Q3: My method uses an ion-pairing reagent and the baseline takes hours to stabilize. Is this normal?

A3: Yes, this is a well-known characteristic of ion-pair chromatography. The ion-pairing reagent needs to adsorb onto the stationary phase to form a dynamic ion-exchange surface. This process is slow, and the column requires extensive equilibration time to achieve a stable baseline.[6] It is also why columns dedicated to ion-pair methods are highly recommended, as flushing the reagent out completely is very difficult.

Experimental Protocols & Data

Protocol 1: Preparation of an Ion-Pairing Mobile Phase

This protocol describes the preparation of a mobile phase suitable for retaining piperazine on a C18 column.

Objective: To prepare 1 L of a 20:80 (v/v) Acetonitrile:Aqueous Buffer mobile phase containing a 5 mM sodium 1-heptanesulfonate ion-pairing reagent, pH adjusted to 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Sodium 1-heptanesulfonate monohydrate (reagent grade for HPLC)

  • Phosphoric acid (or other suitable acid)

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Prepare Aqueous Portion: To a 1 L beaker, add approximately 700 mL of HPLC-grade water.

  • Add Ion-Pair Reagent: Weigh out the required amount of sodium 1-heptanesulfonate monohydrate (FW = 220.26 g/mol for monohydrate). For 1 L of 5 mM solution: 0.005 mol/L * 220.26 g/mol = 1.10 g. Add this to the water and stir until fully dissolved.

  • Adjust pH: Place the beaker on a stir plate with a stir bar. Insert the calibrated pH probe. Slowly add phosphoric acid dropwise until the pH is stable at 3.0. A stable pH is crucial for reproducible retention times.[13]

  • Bring to Volume: Transfer the pH-adjusted solution to an 800 mL volumetric flask and bring to final volume with HPLC-grade water. Mix thoroughly. This is your aqueous component (Solvent A).

  • Prepare Final Mobile Phase: In a 1 L solvent bottle, combine 800 mL of the prepared aqueous buffer with 200 mL of acetonitrile.

  • Filter and Degas: Vacuum filter the final mobile phase through a 0.45 µm membrane filter to remove particulates. Following filtration, degas the mobile phase using an online degasser or by sonicating the bottle for 15-20 minutes.

Table 1: Common Baseline Noise Characteristics and Probable Causes
Noise Characteristic Description Most Probable Causes Recommended First Action
Short-Term Noise Random, high-frequency fluctuations.Contaminated mobile phase, air bubbles in detector, failing detector lamp.[4][5]Prepare fresh mobile phase; purge the system to remove bubbles.[8]
Long-Term Noise (Drift) A slow, steady rise or fall of the baseline.Insufficient column equilibration, temperature fluctuations, mobile phase degradation.[3][4]Allow for longer column equilibration; use a column oven.[5]
Periodic (Cyclic) Noise Regular, repeating pulsations.Faulty pump check valve, worn pump seals, inadequate solvent mixing.[3][7]Purge the pump; check the pressure pulsation value.
Spikes Sharp, narrow peaks appearing randomly.Air bubbles in the system, electrical noise from nearby equipment.[4][6]Degas mobile phase thoroughly; check for proper system grounding.[3]

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Persee. (2025, August 22).
  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • McClintic, C., Remick, D. M., Peterson, J. A., & Risley, D. S. (2006, August 22).
  • Taylor & Francis. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • JOCPR.
  • ResearchGate.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • PMC. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • YouTube. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It?
  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance.
  • CDH Fine Chemical. Ion Pairing Reagents.
  • Spectrum Chemical. Ion-Pair Reagents for HPLC.
  • Industry news. (2023, December 27).
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • YMC.
  • Phenomenex. (2025, June 6).
  • Moravek. (2024, December 3).

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Technical Support Center: Stabilization of 1-(3-Methoxy-benzyl)-piperazine (M-MBP) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Methoxy-benzyl)-piperazine (M-MBP). This document provides in-depth guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of M-MBP solutions. Maintaining the integrity of your M-MBP solutions is critical for reproducible and accurate experimental results. This guide is structured to help you understand the causes of degradation, prevent it, and troubleshoot any issues you may encounter.

Section 1: Understanding M-MBP Degradation

1-(3-Methoxy-benzyl)-piperazine, like many benzylamine and piperazine derivatives, is susceptible to degradation through several chemical pathways. The primary sources of instability are oxidation and photodegradation. Understanding these mechanisms is the first step toward effective stabilization.

Key Degradation Pathways:

  • Oxidation: The presence of atmospheric oxygen is a significant threat. The benzylic position and the lone electron pairs on the piperazine nitrogens are susceptible to oxidation, which can lead to the formation of various impurities, including imines and N-oxides. This process can be accelerated by heat and the presence of metal ions.[1][2] A color change in the solution is a common indicator of oxidative degradation.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Benzylamines are known to be light-sensitive, and prolonged exposure can lead to the formation of colored degradants and a loss of potency.[3][4] This makes proper storage in light-resistant containers essential.[3][5]

Visualizing Degradation

The following diagram illustrates the primary degradation pathways for M-MBP.

MBP 1-(3-Methoxy-benzyl)-piperazine (Stable) Oxidation Oxidative Stress (O₂, Metal Ions, Heat) MBP->Oxidation reacts with Photo Light Exposure (UV, Ambient Light) MBP->Photo exposed to Oxidized_Products Oxidized Impurities (Imine, N-Oxide, Aldehyde) Oxidation->Oxidized_Products Photo_Products Photodegradation Products (Colored Species, Radicals) Photo->Photo_Products Loss Loss of Potency & Purity Oxidized_Products->Loss Photo_Products->Loss Start Suspected M-MBP Solution Degradation Check_Appearance Q: Has the solution changed color? Start->Check_Appearance Check_Purity Q: Does HPLC/LC-MS show impurity peaks? Check_Appearance->Check_Purity No Discard_Fresh Action: Discard solution. Prepare a fresh batch following strict stabilization protocols. Check_Appearance->Discard_Fresh Yes Check_Results Q: Are experimental results inconsistent? Check_Purity->Check_Results No Check_Purity->Discard_Fresh Yes Investigate_Conditions Action: Investigate stability under specific experimental conditions (e.g., buffer, temp). Check_Results->Investigate_Conditions Yes Review_Storage Root Cause Analysis: Review storage protocol. (Temp, Light, Atmosphere) Check_Results->Review_Storage No/ Proactive Check Discard_Fresh->Review_Storage Investigate_Conditions->Review_Storage

Caption: Troubleshooting flowchart for M-MBP solution stability.

Section 4: Protocols & Methodologies

Protocol 4.1: Preparation of a Stabilized M-MBP Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, incorporating best practices for long-term stability.

Materials:

  • 1-(3-Methoxy-benzyl)-piperazine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) cylinder with regulator

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance and appropriate weighing tools

  • Volumetric flasks and pipettes

Procedure:

  • Pre-preparation: Place vials and caps in a desiccator overnight to ensure they are free of moisture.

  • Weighing: Accurately weigh the required amount of M-MBP solid in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask. Add approximately half the final volume of anhydrous DMSO and sonicate briefly until fully dissolved.

  • Final Volume: Add anhydrous DMSO to the final volume mark. Mix thoroughly by inversion.

  • Inert Gas Purging:

    • Place the desired number of amber vials in a rack.

    • Using a gentle stream of inert gas, purge the headspace of each vial for 15-30 seconds to displace atmospheric oxygen.

  • Aliquoting: Immediately after purging, dispense the stock solution into the prepared single-use aliquots.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Labeling & Storage: Clearly label each vial with the compound name, concentration, date, and solvent. Store immediately at -20°C or -80°C.

Protocol 4.2: Baseline Purity Assessment via HPLC

It is crucial to establish the initial purity of your M-MBP stock solution (T=0) to monitor its stability over time.

Objective: To determine the initial purity of the M-MBP stock solution and to serve as a reference for future stability checks.

Example HPLC Method (starting point, requires optimization):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh dilution of your newly made M-MBP stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL). [6]2. Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the prepared sample.

  • Integrate the resulting chromatogram. The purity can be calculated as the peak area of M-MBP divided by the total peak area of all components, expressed as a percentage.

  • Record Keeping: Save the chromatogram and the calculated purity percentage. This is your T=0 reference. For subsequent stability checks, use the same method and compare the results to this initial data.

Section 5: References

  • Amine Compounds Warehouse Storage. (n.d.). Cubework. Retrieved February 17, 2026, from [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug. Retrieved February 17, 2026, from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved February 17, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 17, 2026, from [Link]

  • Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. (2026, February 5). Behn Meyer. Retrieved February 17, 2026, from [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Amine Antioxidant 445 & 5057 Supply. (n.d.). Linchemical. Retrieved February 17, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

  • Controlling the Photocatalytic Activity and Benzylamine Photooxidation Selectivity of Bi2WO6 via Ion Substitution: Effects of Electronegativity. (2023, February 14). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Complex antioxidant composition for preventing aromatic amine from discoloring. (n.d.). Google Patents. Retrieved February 17, 2026, from

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. (2002). Elsevier.

  • (a) Photocatalytic activity of different samples for benzylamine... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002, June 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Visible Light‐driven Dehydrogenation of Benzylamine under Liberation of H2. (n.d.). Wiley Online Library.

  • BZP/piperazines drug profile. (2018, November 15). European Union. Retrieved February 17, 2026, from [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF.

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved February 17, 2026, from [Link]

  • Analytical Methods. (2013, October 21). OPUS at UTS. Retrieved February 17, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Malaysian Journal of Chemistry.

  • Amine Corrosion | Stop Pitting & Crevice. (n.d.). Metalspray® Cladding. Retrieved February 17, 2026, from [Link]

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Validation & Comparative

Comparative Bioactivity Guide: 1-(3-Methoxybenzyl)piperazine vs. Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the established stimulant Benzylpiperazine (BZP) and its structural analog 1-(3-Methoxybenzyl)piperazine (referred to herein as 3-MeO-BZP ).

While BZP is a well-characterized monoamine releaser used recreationally and studied toxicologically, 3-MeO-BZP remains a less common analog, often appearing in forensic analysis as a regioisomer of the controlled substance 3,4-methylenedioxybenzylpiperazine (MDBP) or as a metabolic product. This guide analyzes their divergent pharmacodynamic profiles based on Structure-Activity Relationships (SAR), contrasting the direct sympathomimetic effects of BZP with the theoretical lipophilic and binding shifts induced by the meta-methoxy substitution.

Key Distinction: Researchers must not confuse 1-(3-methoxybenzyl)piperazine (a benzylpiperazine) with 1-(3-methoxyphenyl)piperazine (mCPP, a phenylpiperazine). The presence of the methylene bridge ("benzyl" spacer) in 3-MeO-BZP preserves transporter-mediated activity, whereas the direct phenyl bond in mCPP drives serotonin receptor agonism.

Chemical Structure & Physicochemical Properties[1][2]

The addition of a methoxy group (-OCH₃) at the meta position of the benzyl ring fundamentally alters the molecule's electronic distribution and lipophilicity.

Structural Comparison Diagram

ChemicalStructure cluster_features Physicochemical Impact BZP Benzylpiperazine (BZP) C11H16N2 MW: 176.26 g/mol LogP: ~2.1 MBZP 1-(3-Methoxybenzyl)piperazine (3-MeO-BZP) C12H18N2O MW: 206.28 g/mol LogP: ~2.5 (Predicted) BZP->MBZP + Methoxy group (-OCH3) at meta-position Lipophilicity Increased Lipophilicity (Better BBB Penetration) MBZP->Lipophilicity Metabolism New Metabolic Handle (O-Demethylation) MBZP->Metabolism

Figure 1: Structural evolution from BZP to 3-MeO-BZP showing the impact of methoxy substitution.

Comparative Properties Table
FeatureBenzylpiperazine (BZP)1-(3-Methoxybenzyl)piperazineImpact of Modification
CAS Number 2759-28-6 (Dihydrochloride)55212-32-3Distinct chemical entity.
Molecular Weight 176.26 g/mol 206.28 g/mol Heavier; alters molar dosage calculations.
Lipophilicity (LogP) ~2.1~2.5 (Predicted)Increased: Enhanced blood-brain barrier permeability.
Electronic Effect Unsubstituted Benzyl Ringmeta-Methoxy (Electron Donating)Alters binding pocket fit; meta position often reduces stimulant potency compared to para.

Pharmacodynamics: Mechanism of Action

BZP: The Baseline

BZP acts primarily as a non-selective monoamine releaser with a mechanism similar to amphetamine but lower potency. It reverses the direction of transporter proteins, causing an efflux of neurotransmitters.

  • Dopamine Transporter (DAT): EC50 ≈ 175 nM (Releaser)

  • Norepinephrine Transporter (NET): EC50 ≈ 62 nM (Releaser)

  • Serotonin Transporter (SERT): EC50 ≈ 6050 nM (Weak effect)

3-MeO-BZP: The SAR Projection

Direct experimental binding data (Ki) for 3-MeO-BZP is scarce in public literature compared to BZP. However, based on established Structure-Activity Relationships (SAR) of benzylpiperazines:

  • Transporter Affinity (DAT/NET): The addition of a methoxy group on the benzyl ring generally decreases affinity for DAT compared to the unsubstituted parent (BZP) or the 3,4-methylenedioxy analog (MDBP). The meta substitution introduces steric hindrance that may interfere with the tight binding required for the transporter conformational shift.

  • Serotonin Shift: While phenylpiperazines (like mCPP) with meta substitutions are potent 5-HT agonists, benzylpiperazines do not bind effectively to 5-HT receptors directly due to the extra carbon spacer. 3-MeO-BZP is expected to retain the transporter-based mechanism but with a potentially higher SERT/DAT ratio than BZP, though overall potency is likely lower.

  • Metabolic Activation: 3-MeO-BZP acts as a prodrug for 3-hydroxybenzylpiperazine (via O-demethylation), a metabolite also formed by BZP. This suggests a convergence in their pharmacological tail.

Signaling Pathway Diagram

MOA Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Postsynaptic Postsynaptic Receptors (Adrenergic/Dopaminergic) Synapse->Postsynaptic Activation DAT DAT / NET Transporter Action Reversal of Transporter Flux (Efflux of NE/DA) DAT->Action Induces conformational change BZP_Drug BZP (High Potency) BZP_Drug->DAT Binds strongly MBZP_Drug 3-MeO-BZP (Lower Potency/Steric Hindrance) MBZP_Drug->DAT Binds moderately Action->Synapse Increases Neurotransmitter Levels

Figure 2: Mechanism of Action. Both compounds target monoamine transporters, but 3-MeO-BZP is predicted to have reduced efficacy due to steric factors.

Experimental Protocols

To objectively compare these compounds, researchers should utilize the following standardized protocols.

Protocol A: In Vitro Monoamine Transporter Uptake Assay

Objective: Determine the IC50 for inhibition of Dopamine (DA) and Norepinephrine (NE) uptake.

  • Preparation:

    • Isolate synaptosomes from rat striatum (for DA) and hypothalamus (for NE).

    • Suspend tissue in ice-cold Krebs-HEPES buffer (pH 7.4).

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compounds (BZP and 3-MeO-BZP) at concentrations ranging from 1 nM to 100 µM.

    • Incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Add radiolabeled substrate: [³H]Dopamine or [³H]Norepinephrine (final conc. 50 nM).

    • Incubate for 5 min (DA) or 10 min (NE).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Protocol B: In Vivo Locomotor Activity (Mouse Model)

Objective: Assess stimulant potency and duration of action.

  • Subjects: Male C57BL/6 mice (n=8 per group).

  • Acclimatization: Place mice in open-field activity chambers for 60 min prior to dosing to establish baseline.

  • Administration:

    • Group A: Vehicle (Saline).

    • Group B: BZP (10 mg/kg, i.p.).

    • Group C: 3-MeO-BZP (10 mg/kg, i.p.).

    • Group D: 3-MeO-BZP (30 mg/kg, i.p.) - Higher dose expected for equipotency.

  • Measurement:

    • Record horizontal distance traveled (cm) and vertical rearing counts in 5-minute bins for 120 minutes post-injection.

  • Analysis:

    • Compare Total Distance Traveled (AUC) using One-Way ANOVA followed by Dunnett’s post-hoc test.

Metabolism & Toxicology[3]

Understanding the metabolic fate is crucial for forensic identification and toxicity assessment.

  • BZP Metabolism: Primarily undergoes ring hydroxylation to 3-OH-BZP and 4-OH-BZP, followed by glucuronidation.

  • 3-MeO-BZP Metabolism:

    • Major Pathway: O-demethylation by CYP2D6/CYP3A4 to form 3-OH-BZP .

    • Implication: Since 3-OH-BZP is a metabolite of both compounds, forensic analysis must detect the parent 3-MeO-BZP to confirm specific ingestion.

    • Drug-Drug Interactions: The methoxy group makes 3-MeO-BZP a competitive substrate for CYP enzymes, potentially increasing the risk of interactions if co-administered with other CYP substrates (e.g., MDMA, SSRIs).

Toxicological Risks:

  • Seizure Threshold: BZP is known to lower the seizure threshold. 3-MeO-BZP should be presumed to carry similar risks until proven otherwise.

  • Renal Toxicity: Piperazine derivatives are excreted renally; high doses can cause acute renal failure.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as 'Legal Highs': Neuropharmacology and Abuse Liability." Journal of Pharmacology and Experimental Therapeutics.

  • Staack, R. F., & Maurer, H. H. (2005).[1] "Metabolism of Designer Drugs of Abuse."[2] Current Drug Metabolism.

  • Elliott, S. (2011). "Current Awareness of Piperazines: Pharmacology and Toxicology." Drug Testing and Analysis.

  • Tsutsumi, H., et al. (2006).[1] "Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat." Journal of Analytical Toxicology.

  • Abdel-Hay, K. M. (2012). "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University Dissertation.

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A Comparative Guide to Purity Validation of 1-(3-Methoxy-benzyl)-piperazine: Titrimetric vs. Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the purity validation of 1-(3-Methoxy-benzyl)-piperazine, a key intermediate in pharmaceutical synthesis. We will explore the nuances of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Potentiometric Titration. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure scientific integrity and robust method validation.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

1-(3-Methoxy-benzyl)-piperazine is a secondary amine whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthesis process, including unreacted starting materials, by-products, and degradation products. Therefore, validated analytical methods are essential to ensure the quality and consistency of this intermediate. The choice of analytical method depends on the specific requirements of the analysis: is a simple assay of total purity sufficient, or is a comprehensive profile of all impurities required? This guide will address this crucial decision-making process.

Potential Impurities in 1-(3-Methoxy-benzyl)-piperazine Synthesis

Understanding the potential impurities is fundamental to developing a specific and accurate analytical method. A common synthetic route involves the reaction of piperazine with 3-methoxybenzyl chloride.[1] Based on this, potential impurities could include:

  • Piperazine: Unreacted starting material.

  • 3-Methoxybenzyl chloride: Unreacted starting material.

  • 1,4-bis(3-Methoxy-benzyl)-piperazine: A potential by-product from the dialkylation of piperazine.

  • Degradation Products: Arising from instability under specific environmental conditions (e.g., oxidation, photolysis).[2]

A robust purity method must be able to separate and quantify the main compound from these and other potential impurities.

Comparative Overview of Analytical Techniques

The selection of an analytical method for purity determination is a balance of specificity, sensitivity, precision, accuracy, and practicality. The following table provides a high-level comparison of the three techniques discussed in this guide.

Parameter Non-Aqueous Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesPartitioning into a gaseous mobile phase and separation based on volatility, followed by mass-based detection
Measures Total basicity (Assay)Purity and individual impuritiesPurity and individual impurities (volatile)
Specificity Low (titrates all basic substances)High (separates components based on physicochemical properties)Very High (separates components and provides mass spectral identification)
Sensitivity ModerateHighVery High
Sample Throughput HighModerateModerate
Cost LowModerateHigh
Ideal For Routine QC assay of bulk materialComprehensive purity profiling, stability studiesIdentification of unknown volatile impurities, residual solvent analysis

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for the purity analysis of 1-(3-Methoxy-benzyl)-piperazine. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this moderately polar compound.

The "Why": Rationale Behind HPLC Method Design
  • Column Choice (C18): A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography due to its hydrophobicity, which allows for good retention of moderately polar compounds like our target analyte.[3] The long alkyl chains provide a stationary phase that interacts effectively with the non-polar benzyl and methoxy groups of the molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH, which is critical for the chromatography of basic compounds like amines. Maintaining a slightly acidic pH (e.g., pH 3-4) ensures that the piperazine nitrogens are protonated, leading to better peak shape and avoiding tailing.[4] Acetonitrile is a common organic modifier that provides good elution strength for this type of analyte.

  • Detection (UV): The presence of the benzene ring in 1-(3-Methoxy-benzyl)-piperazine makes it UV-active, allowing for sensitive detection using a UV detector, typically around 220-280 nm. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.[5]

  • Stability-Indicating Method: To ensure the method is stability-indicating, forced degradation studies are performed. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2] The HPLC method must be able to separate the parent drug from all degradation products formed under these conditions, demonstrating its specificity.[5][6]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating 1-(3-Methoxy-benzyl)-piperazine from its potential impurities and degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 225 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 1-(3-Methoxy-benzyl)-piperazine reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.

  • Analysis: Inject the sample solution and identify and quantify any impurities based on their relative retention times and peak areas.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.1 mg/mL) System_Suitability System Suitability Test (5 injections of Standard) Prep_Standard->System_Suitability Prep_Sample Prepare Sample (0.1 mg/mL) Sample_Injection Inject Sample Solution Prep_Sample->Sample_Injection System_Suitability->Sample_Injection If SST passes Data_Acquisition Data Acquisition (PDA @ 225 nm) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity & Impurity Levels Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile compounds. For 1-(3-Methoxy-benzyl)-piperazine, which is sufficiently volatile, GC-MS can provide both quantitative purity data and structural information for impurity identification.

The "Why": Rationale Behind GC-MS Method Design
  • Separation Principle: In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The methoxybenzyl group provides sufficient volatility for GC analysis without derivatization.[7]

  • Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase, is a good starting point. This type of column separates compounds primarily based on their boiling points.[7]

  • Mass Spectrometric Detection: The key advantage of MS detection is its high specificity. The electron ionization (EI) mass spectrum of 1-(3-Methoxy-benzyl)-piperazine will show a characteristic fragmentation pattern. The base peak is often the tropylium ion (m/z 91) from the benzyl group, with other significant fragments arising from the cleavage of the piperazine ring. This allows for unambiguous identification of the main component and helps in the structural elucidation of unknown impurities.[8][9]

Experimental Protocol: GC-MS Method

Objective: To determine the purity of 1-(3-Methoxy-benzyl)-piperazine and identify any volatile impurities.

Chromatographic and MS Conditions:

Parameter Condition
Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration in methanol.

  • Analysis: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

  • Data Analysis: Identify the main peak by its retention time and mass spectrum, comparing it to the reference standard. Integrate all peaks and calculate the purity based on the area percent, assuming a response factor of 1 for all impurities if their standards are not available.

Non-Aqueous Potentiometric Titration: A Classic and Cost-Effective Assay

For a routine quality control assay to determine the total purity of 1-(3-Methoxy-benzyl)-piperazine, non-aqueous potentiometric titration is a rapid, accurate, and cost-effective method.

The "Why": Rationale Behind Non-Aqueous Titration
  • Weakly Basic Nature: As a secondary amine, 1-(3-Methoxy-benzyl)-piperazine is a weak base. In an aqueous solution, it is difficult to obtain a sharp endpoint when titrating with a strong acid.[10]

  • Solvent Choice (Glacial Acetic Acid): Glacial acetic acid is a weakly protogenic solvent that can enhance the basicity of weak bases. It allows for the differentiation of strong and weak bases. For this application, it acts as a leveling solvent for the weak amine, making it behave as a stronger base and yielding a sharp, clear endpoint.[10]

  • Titrant (Perchloric Acid): Perchloric acid in glacial acetic acid is a very strong acidic titrant, which is necessary to quantitatively react with the weak base and produce a significant potential change at the equivalence point.[10][11]

  • Potentiometric Endpoint Detection: Potentiometric detection uses an electrode to measure the change in potential as the titrant is added. This is more accurate and reproducible than using a color indicator, especially for colored or turbid solutions. The endpoint is determined from the point of maximum inflection on the titration curve.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the assay (total purity) of 1-(3-Methoxy-benzyl)-piperazine.

Apparatus and Reagents:

  • Automatic potentiometric titrator with a glass-calomel or combined pH electrode suitable for non-aqueous solutions.

  • 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Glacial acetic acid.

Procedure:

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (PHP), previously dried at 120 °C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically.

  • Sample Analysis:

    • Accurately weigh approximately 0.2 g of the 1-(3-Methoxy-benzyl)-piperazine sample into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid.

    • Record the titrant volume at the equivalence point.

    • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

  • Calculation:

    • Calculate the purity of 1-(3-Methoxy-benzyl)-piperazine using the following formula:

      Where:

      • V_sample = Volume of titrant consumed by the sample (mL)

      • V_blank = Volume of titrant consumed by the blank (mL)

      • N_HClO4 = Normality of the perchloric acid titrant

      • MW = Molecular weight of 1-(3-Methoxy-benzyl)-piperazine (206.29 g/mol )

      • W_sample = Weight of the sample (mg)

      • n = number of reacting protons (in this case, likely 1, but should be confirmed experimentally as the second nitrogen is significantly less basic).

Visualization: Method Selection Logic

Method_Selection Start Start: Purity Analysis of 1-(3-Methoxy-benzyl)-piperazine Question1 Need to identify and quantify specific impurities? Start->Question1 Question2 Are impurities volatile and unknown? Question1->Question2 Yes (Impurity Profiling) Titration Use Non-Aqueous Potentiometric Titration Question1->Titration No (Routine Assay) HPLC Use Stability-Indicating RP-HPLC Method Question2->HPLC No (Known Impurities or Non-Volatile Degradants) GCMS Use GC-MS Method Question2->GCMS Yes

Sources

Elemental analysis data for 1-(3-Methoxy-benzyl)-piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for understanding and comparing elemental analysis data for 1-(3-Methoxy-benzyl)-piperazine hydrochloride. We will delve into the theoretical calculations, outline a robust experimental protocol, and present a clear methodology for data comparison, ensuring scientific integrity and providing actionable insights for researchers and drug development professionals.

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This calculated value serves as the benchmark against which all experimental data is compared.

Molecular Formula: C₁₂H₁₉ClN₂O

Molecular Weight: 242.75 g/mol

To determine the theoretical percentage of each element (Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen), we use the following formula:

Percentage of Element = (Atomic Mass of Element × Number of Atoms) / Molecular Weight of Compound × 100%

Based on this, the theoretical elemental composition of 1-(3-Methoxy-benzyl)-piperazine hydrochloride is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.0112144.1259.37%
HydrogenH1.011919.197.91%
ChlorineCl35.45135.4514.60%
NitrogenN14.01228.0211.54%
OxygenO16.00116.006.59%
Total 242.78 100.01%

Note: Minor discrepancies in the total percentage may arise due to rounding of atomic masses.

This theoretical data is the absolute standard. Any significant deviation in experimental results indicates the presence of impurities, residual solvents, or issues with the sample's integrity.

Experimental Protocol: CHN Analysis

Combustion analysis, commonly known as CHN analysis, is the standard method for determining the carbon, hydrogen, and nitrogen content of a sample.

Principle of Operation

The sample is combusted in an oxygen-rich environment at high temperatures (typically ~900-1000°C). This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

Step-by-Step Experimental Workflow
  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard of known elemental composition (e.g., acetanilide). This ensures the accuracy and linearity of the instrument's response.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 1-(3-Methoxy-benzyl)-piperazine hydrochloride sample into a tin or silver capsule.

    • Record the exact weight to four decimal places.

    • Seal the capsule to ensure no sample is lost.

  • Combustion: Place the sealed capsule into the autosampler of the CHN analyzer. The instrument will automatically drop the sample into the combustion furnace.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a separation column (typically a gas chromatography column) and then quantified by the detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.

Caption: Workflow for CHN Elemental Analysis.

Comparative Analysis: Interpreting the Data

The core of this guide is the comparison of experimental data against the theoretical values and against data from alternative sources or batches.

Acceptance Criteria

For a sample to be considered pure, the experimentally determined percentages of C, H, and N should typically be within ±0.4% of the theoretical values. This is a widely accepted tolerance in the pharmaceutical and chemical industries.

Example Comparative Data Table

Let's consider a hypothetical scenario where we are comparing three different batches of 1-(3-Methoxy-benzyl)-piperazine hydrochloride.

ElementTheoretical Value (%)Batch A (Experimental %)Deviation (A)Batch B (Experimental %)Deviation (B)Batch C (Experimental %)Deviation (C)
C 59.3759.21-0.1658.95-0.4259.40+0.03
H 7.917.85-0.068.12+0.217.93+0.02
N 11.5411.48-0.0611.33-0.2111.51-0.03
Analysis of Hypothetical Data
  • Batch A: The deviations for C, H, and N are all well within the ±0.4% acceptance criteria. This batch would be considered of high purity.

  • Batch B: The deviation for Carbon (-0.42%) is outside the acceptable range. This suggests the presence of an impurity. The higher Hydrogen percentage could indicate the presence of a residual solvent with a high H/C ratio, such as water or an alcohol. Further investigation using techniques like Karl Fischer titration (for water content) or Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis would be warranted.

  • Batch C: The experimental values are extremely close to the theoretical values, indicating a very high purity sample.

G cluster_0 Data Input cluster_1 Analysis cluster_2 Outcome Theor Theoretical Values (C, H, N) Compare Calculate Deviation |Exp - Theor| Theor->Compare Exp Experimental Data (Batch A, B, C) Exp->Compare Criteria Acceptance Criteria (e.g., <= 0.4%) Compare->Criteria Pass Pass: High Purity Criteria->Pass Deviation <= 0.4% Fail Fail: Impurity Suspected Criteria->Fail Deviation > 0.4% Investigate Further Investigation (KF, GC-MS) Fail->Investigate

Caption: Logical Flow for Comparative Data Analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating steps into your workflow:

  • Run a Blank: Analyze an empty sample capsule to ensure there is no contamination from the instrument or the atmosphere.

  • Use a Control Standard: Intersperse a known standard (like the acetanilide used for calibration) between your unknown samples. If the results for the standard deviate, it indicates a problem with the instrument during the run.

  • Triplicate Analysis: Analyze each sample three times. The results should be highly consistent. A large standard deviation between runs for the same sample suggests sample inhomogeneity or an instrument issue.

By adhering to these principles of theoretical calculation, robust experimental protocol, and rigorous comparative analysis, researchers and drug development professionals can confidently assess the purity and quality of 1-(3-Methoxy-benzyl)-piperazine hydrochloride, ensuring the integrity of their research and development efforts.

References

  • CHN Elemental Analysis Theory and Workflow. Shimadzu.[Link]

  • Goodrich, R. J., & Harmon, P. A. (2017). The Importance of Elemental Analysis in Pharmaceutical Development. American Pharmaceutical Review.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxy-benzyl)-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(3-Methoxy-benzyl)-piperazine hydrochloride, a compound frequently utilized in research and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety principles and best practices for chemical waste management.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

1-(3-Methoxy-benzyl)-piperazine hydrochloride and its structural analogs are classified as hazardous substances. A thorough understanding of their potential risks is the foundation of safe handling and disposal. The primary hazards associated with similar piperazine derivatives include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2) : Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation if inhaled.[1][2][3][4]

These classifications necessitate that the compound is managed as a regulated hazardous waste stream from the moment it is designated for disposal.[1] The causality is clear: direct contact can cause harm, and improper disposal could lead to environmental contamination or endanger waste management personnel. Therefore, every step, from personal protective equipment to final disposal, is designed to mitigate these specific risks.

Safety & Disposal Summary Table
ParameterSpecificationRationale & Source(s)
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Prevents injury through direct contact or inhalation.[2][3][4]
Required PPE Nitrile Gloves, Safety Goggles/Face Shield, Lab CoatCreates a barrier against skin and eye contact.[2][5][6]
Incompatible Materials Strong Oxidizing AgentsAvoids potentially hazardous chemical reactions during storage.[1]
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures disposal is compliant with local, state, and federal regulations.[5][6]
Spill Cleanup Dry sweep solid material; absorb liquids.Prevents the generation of airborne dust and contains the material safely.[7][8]

Pre-Disposal: Establishing a Safe Workflow

Proper disposal begins long before the waste container is full. A self-validating system of preparation ensures safety and compliance.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a full-face shield.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber.[5]

  • Body Protection : A lab coat must be worn and kept fastened.[5]

  • Respiratory Protection : If there is a risk of generating dust, work must be conducted in a chemical fume hood or a NIOSH-approved respirator must be used.[5]

Waste Segregation

Chemical waste must be segregated based on its hazard class to prevent dangerous reactions.[9][10]

  • Do Not Mix : 1-(3-Methoxy-benzyl)-piperazine hydrochloride waste should not be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][10]

  • Dedicated Containers : Use a waste container dedicated solely to this compound or compatible piperazine derivatives.

Core Disposal Protocol: A Step-by-Step Guide

Follow this procedure for the collection and management of 1-(3-Methoxy-benzyl)-piperazine hydrochloride waste.

Step 1: Container Selection and Preparation
  • Use the original manufacturer's container or a new, compatible container that is in good condition with no leaks or cracks.[5][11]

  • The container must have a secure, tightly sealing lid to prevent leaks or the release of vapors.[9][11]

  • Ensure the container is clean and dry before adding waste.

Step 2: Waste Collection
  • Solid Waste : Carefully transfer the solid chemical waste into the designated container using a chemically resistant spatula or scoop. Avoid actions that could generate dust.[8]

  • Contaminated Labware : Disposable items (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a sealed bag and then into the solid chemical waste container.[12] Non-disposable glassware or tools must be decontaminated (see Section 5).[11]

  • Keep Closed : The waste container must be kept closed at all times except when actively adding waste.[11]

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.[9][13] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste" .[11][13]

  • The full chemical name: "1-(3-Methoxy-benzyl)-piperazine hydrochloride" .

  • An indication of the hazards (e.g., "Irritant").[13]

  • The date when waste was first added to the container (accumulation start date).[9]

Step 4: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[13]

  • The storage area must be secure, well-ventilated, and away from heat sources or direct sunlight.[9][14]

  • Ensure the container is stored in secondary containment to control any potential leaks.[11]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][5]

Step 5: Arranging for Final Disposal
  • Never dispose of this chemical down the sink or in the regular trash.[9]

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[5][6]

  • Provide the Safety Data Sheet (SDS) for the compound to the disposal company to ensure they have all necessary handling information.[5]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating the risk.

Minor Spill (Small amount of solid, contained)
  • Alert Personnel : Notify others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE (lab coat, gloves, goggles).[15]

  • Containment : Prevent the powder from spreading. Do not dry sweep, as this can make the powder airborne.[8]

  • Clean-up : Gently cover the spill with a damp paper towel or use an absorbent pad to collect the solid material.[7] Sweep the collected material into a dustpan and place it into a designated hazardous waste container.[7]

  • Decontaminate : Wipe the spill area with warm, soapy water, and then rinse.[7]

  • Dispose : All cleanup materials (gloves, towels, pads) must be disposed of as hazardous waste.[7][12]

Major Spill
  • Evacuate : Immediately evacuate the immediate area.[7]

  • Alert : Notify your supervisor and contact your institution's emergency response number or EHS office.

  • Secure the Area : Prevent unauthorized personnel from entering the contaminated zone.[7]

  • Assist : Attend to any personnel who may have been contaminated.[7]

  • Await Response : Do not attempt to clean up a major spill unless you are trained and equipped to do so. Wait for the professional response team.[7]

Associated Protocols: Decontamination

Decontamination of Reusable Equipment
  • Rinse non-disposable items (e.g., glassware, spatulas) with a suitable solvent capable of dissolving the compound. This rinsate is considered hazardous waste and must be collected in a properly labeled container.[11]

  • After the initial solvent rinse, wash the equipment with warm, soapy water, followed by a final rinse with deionized water.

Disposal of "Empty" Containers

An "empty" container that held a hazardous chemical must still be handled with care.

  • Triple Rinse : The container should be triple-rinsed with an appropriate solvent (e.g., water or another solvent in which the compound is soluble).[11]

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste.[11]

  • Final Disposal : After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy. The label should be defaced or removed.[11]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for disposal and spill response.

Caption: Chemical Waste Disposal Decision Workflow.

SpillResponse A Spill Occurs B Assess Spill Size & Risk A->B C MINOR SPILL B->C Small & Manageable D MAJOR SPILL B->D Large or High Risk E Alert Area Personnel Don Appropriate PPE C->E I EVACUATE Immediate Area D->I F Contain & Clean Up Spill (No Dry Sweeping) E->F G Dispose of Cleanup Materials as Hazardous Waste F->G H Decontaminate Area G->H J Call EHS / Emergency Response I->J K Secure Area - Deny Entry J->K L Await Professional Response Team K->L

Caption: Emergency Spill Response Protocol.

References

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory - Dan The Lab Safety Man. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. [Link]

  • Cleaning up a spill | Compliance and Risk Management - Kent State. [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. [Link]

  • Safety Data Sheet for 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride - Kishida Chemical Co., Ltd. [Link]

  • SAFETY DATA SHEET for 1-(2-Methoxyphenyl)piperazine hydrochloride - Thermo Fisher Scientific. [Link]

  • 1-(3-Methoxyphenyl)piperazine dihydrochloride PubChem Entry. [Link]

  • Piperazine citrate - Novachem. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]

Sources

Personal protective equipment for handling 1-(3-Methoxy-benzyl)-piperazine hydrochloride

[1]

Executive Summary & Hazard Logic

1-(3-Methoxybenzyl)piperazine hydrochloride is a pharmacophore building block commonly used in the synthesis of CNS-active agents.[1] While often classified generically as an Irritant (Skin/Eye/Respiratory) , its structural classification as a piperazine derivative mandates elevated caution regarding sensitization .[1]

The Scientific Basis for Safety Protocols:

  • Physical State: As a hydrochloride salt, this compound is a crystalline solid.[1] The primary vector for exposure is airborne dust during weighing and transfer.[1]

  • Chemical Reactivity: Piperazines are strong bases; however, the hydrochloride salt form renders it acidic in aqueous solution.[1] Upon contact with mucous membranes (eyes/lungs), the salt hydrolyzes, potentially causing immediate irritation and long-term sensitization (asthma-like symptoms).[1]

  • Sensitization Risk: Structurally similar piperazines are known respiratory sensitizers.[1] We treat this compound as a potential sensitizer to ensure maximum personnel protection.[1]

Risk Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the specific operational scale.

PPE Selection Logic
ComponentSpecificationScientific Rationale
Respiratory N95 / P100 (Minimum)Prevents inhalation of fine particulates.[1] Piperazine salts can induce hypersensitivity; simple surgical masks offer zero protection against chemical sensitization.[1]
Dermal (Hands) Nitrile (Double Gloved) Outer: 5 mil standard nitrile for dexterity.Inner: Long-cuff nitrile (min 0.11mm).Why:[1] Prevents micro-permeation and allows safe removal of outer glove if contaminated.[1]
Ocular Chemical Goggles Safety glasses are insufficient for powders.[1] Goggles seal the orbital area against airborne dust entry.[1]
Body Tyvek® Sleeves + Lab Coat Standard cotton coats entrap dust.[1] Tyvek sleeves cover the wrist gap—the most common site of dermatitis in chemists.[1]
Operational Scenario Table
OperationRisk LevelRequired Engineering ControlsMandatory PPE
Storage / Transport LowSealed secondary containment.[1]Lab coat, single nitrile gloves, safety glasses.[1]
Weighing (< 1g) MediumFume Hood (Sash at 18").[1]Lab coat, double nitrile gloves, goggles.[1]
Weighing (> 1g) HighFume Hood or Powder Containment Hood .[1]Tyvek sleeves, double gloves, goggles, N95 Respirator .[1]
Spill Cleanup CriticalIsolate area.[1]Full Tyvek Suit , P100 Respirator/PAPR, double gloves.[1]

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision-making process for handling this compound, integrating volume and physical state variables.

PPE_Decision_LogicStartSTART: Handling 1-(3-Methoxybenzyl)piperazine HClStateCheckAssess Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidPowderSolutionIn Solution (Dissolved)StateCheck->SolutionLiquidQuantityCheck QuantitySolid->QuantityStdPPEStandard PPE:Lab Coat, Nitrile Gloves,Safety GlassesSolution->StdPPESmallScale< 1 gramQuantity->SmallScaleMinor QtyLargeScale> 1 gramQuantity->LargeScaleBulkHoodPPEHood Protocol:Fume Hood RequiredDouble GlovesGogglesSmallScale->HoodPPEHighRiskPPEHigh Risk Protocol:N95/P100 RespiratorTyvek SleevesStatic ControlLargeScale->HighRiskPPE

Caption: Decision tree for selecting appropriate engineering controls and PPE based on physical state and quantity.

Operational Protocol: Step-by-Step

A. Pre-Handling (Engineering Controls)[1]
  • Static Discharge Check: Piperazine salts can be static-prone.[1] Use an anti-static gun or ionizer bar inside the balance draft shield.[1]

  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Decontamination Prep: Place a "wet wipe" station inside the hood before starting.[1]

B. The "Double-Glove" Donning Technique[1]
  • Don the inner pair (bright color preferred, e.g., orange/purple) and tape cuffs to the lab coat.[1]

  • Don the outer pair (standard blue nitrile).[1]

  • Validation: If the inner color becomes visible through the outer glove, integrity is compromised—change immediately.[1]

C. Handling & Transfer[1][2][3]
  • Open container only inside the hood.

  • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]

  • After weighing, wipe the exterior of the receiving vessel with a damp tissue before removing it from the hood.[1] This prevents "tracking" invisible dust onto bench surfaces.[1]

D. Doffing (Removal) - Critical Safety Step

Most exposures occur during PPE removal.[1]

  • Wipe Outer Gloves: Use a solvent-dampened wipe (ethanol/water) to clean outer gloves while hands are still in the hood.[1]

  • Remove Outer Gloves: Peel off inside-out; dispose of in solid hazardous waste.

  • Remove Goggles/Respirator: Handle by the straps only.

  • Wash Hands: Wash with soap and water before removing the inner gloves (if taped) or immediately after removing inner gloves.[1]

Emergency Response & Disposal

Emergency Exposure Protocol
Exposure RouteImmediate Action (First 60 Seconds)Follow-up
Ocular Flush for 15 minutes. Hold eyelids open. Time it—15 minutes is longer than you think.Seek medical attention.[1][2][3][4][5] Bring SDS.
Dermal Brush off dry powder gently (do not rub).[1] Wash with soap/water for 15 mins.Monitor for redness/rash (sensitization sign).[1]
Inhalation Move to fresh air immediately.If wheezing occurs, emergency medical help is required.[1]
Waste Disposal Workflow

Do NOT flush down the drain. Piperazine derivatives are harmful to aquatic life and difficult for water treatment plants to degrade.[1]

  • Solid Waste: Collect paper towels, gloves, and weigh boats in a dedicated "Solid Hazardous Waste" bag labeled with the full chemical name.[1]

  • Liquid Waste: Dissolve excess material in a combustible solvent (e.g., Ethanol or Acetone) and place in the "Organic Solvents" waste stream for incineration .[1]

  • Container: Triple rinse the empty bottle with solvent; add rinsate to liquid waste.[1] Deface the label before recycling the glass.

Disposal_WorkflowWasteWaste GenerationTypeIdentify TypeWaste->TypeSolidSolid (Powder/Gloves)Type->SolidLiquidLiquid (Mother Liquor)Type->LiquidBagDouble BagLabel: Toxic SolidSolid->BagCarboySolvent Waste Carboy(High BTU)Liquid->CarboyIncinerateHigh Temp IncinerationBag->IncinerateCarboy->Incinerate

Caption: Waste stream segregation ensures compliance with environmental regulations (RCRA/EPA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81429, 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.